molecular formula C6H6FNO3S B2557063 4-Methoxypyridine-3-sulfonyl fluoride CAS No. 2137698-57-6

4-Methoxypyridine-3-sulfonyl fluoride

Cat. No.: B2557063
CAS No.: 2137698-57-6
M. Wt: 191.18
InChI Key: XCKRAPOIBZOMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxypyridine-3-sulfonyl fluoride is an organosulfur compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol . Its structure features a sulfonyl fluoride group (-SO2F) bound to a 4-methoxypyridine ring, a key motif in the emerging field of sulfur(VI) fluoride (SF) chemistry . This compound is valued in chemical biology and medicinal chemistry for its role as a covalent modifying agent. Sulfonyl fluorides, as a class, are electrophilic reagents that can undergo covalent bond formation with various nucleophilic amino acid residues in proteins, including serine, lysine, tyrosine, and threonine . This reactivity enables the development of "beyond-cysteine" covalent inhibitors, significantly expanding the potential to target and engage proteins that lack druggable cysteine residues . The specific placement of the methoxy group on the pyridine ring can fine-tune the compound's electronic properties and binding affinity, allowing researchers to tailor inhibitors for specific protein pockets. The primary research application of 4-methoxypyridine-3-sulfonyl fluoride is as a key building block in the discovery of novel covalent inhibitors and chemical probes. It can be used in reactive fragment screening approaches, where its sulfonyl fluoride group acts as a covalent trap, enabling the identification of ligand fragments that bind to proteins of interest . Subsequent characterization can determine the site of covalent modification, kinetics, and target engagement within cells . Researchers can also use this reagent to synthesize more complex molecules, exploring structure-activity relationships (SAR) for inhibitor potency and selectivity . Intended Use and Handling: This product is labeled For Research Use Only (RUO) . It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or personal use of any kind. Proper safety protocols must be followed when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxypyridine-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKRAPOIBZOMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 4-Methoxypyridine-3-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxypyridine-3-sulfonyl fluoride (CAS: 2137698-57-6) represents a specialized class of heteroaryl sulfonyl fluorides utilized primarily in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent drug discovery.[1] Unlike their sulfonyl chloride counterparts, which are prone to rapid hydrolytic degradation, pyridine-based sulfonyl fluorides exhibit a unique "sleeping beauty" reactivity profile: they remain inert to hydrolysis under physiological conditions but react selectively with specific nucleophiles (e.g., Tyrosine, Lysine, Histidine) within protein binding pockets.

This guide details the physicochemical properties, synthesis pathways, and mechanistic applications of this reagent, providing researchers with a self-validating protocol for its utilization in chemical biology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The structural distinctiveness of this compound lies in the 3,4-substitution pattern of the pyridine ring. The electron-donating methoxy group at the 4-position modulates the electrophilicity of the sulfonyl fluoride at the 3-position, balancing reactivity and stability.[1]

Table 1: Core Physicochemical Data
PropertyValueNotes
IUPAC Name 4-Methoxypyridine-3-sulfonyl fluoride
CAS Number 2137698-57-6Verified via ECHA/PubChem
Molecular Formula

Molecular Weight 191.18 g/mol Calculated (PubChem V2.[1][2]2)
Exact Mass 191.005 g/mol Monoisotopic
Physical State Solid / Crystalline PowderTypical for this class
Solubility DMSO, Acetonitrile, DMFHydrolytically stable in aq. buffer
LogP ~0.6Calculated (XLogP3)
InChIKey XCKRAPOIBZOMMO-UHFFFAOYSA-N

Synthesis & Production Protocols

The synthesis of heteroaryl sulfonyl fluorides often presents challenges due to the instability of the intermediate sulfonyl chlorides.[3] For pyridine derivatives, the Bifluoride Exchange Method is the most robust, high-yielding protocol for laboratory-scale production.[1]

Validated Synthesis Workflow (The KHF₂ Protocol)

Principle: The conversion of sulfonyl chlorides to fluorides using potassium bifluoride (


) is preferred over naked fluoride sources (like KF/18-crown-6) because the bifluoride anion (

) acts as a specific fluorinating agent while the acidic proton buffers the reaction, preventing base-mediated decomposition of the pyridine ring.[1]

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-methoxypyridine-3-sulfonyl chloride (1.0 equiv) in Acetonitrile (MeCN) or THF.[1]

    • Note: If the sulfonyl chloride is not commercially available, it is generated in situ from the corresponding thiol via oxidative chlorination (

      
       or NCS/HCl).
      
  • Fluorination: Add saturated aqueous Potassium Bifluoride (

    
    , 2.0–3.0 equiv) dropwise to the organic phase.
    
  • Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] The fluoride is typically less polar than the chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (though often sufficiently pure).[1]

Visualization: Synthesis Pathway

SynthesisWorkflow Start 4-Methoxypyridine-3-thiol Inter Sulfonyl Chloride (Transient Intermediate) Start->Inter Step 1 Product 4-Methoxypyridine-3- sulfonyl fluoride Inter->Product Step 2 Reagent1 Oxidative Chlorination (NCS/HCl or Cl2) Reagent2 KHF2 (aq) / MeCN (Bifluoride Exchange)

Figure 1: Two-step synthesis via oxidative chlorination followed by bifluoride exchange.[1]

Mechanism of Action: SuFEx Chemistry

4-Methoxypyridine-3-sulfonyl fluoride acts as a SuFEx electrophile .[1] The sulfur(VI) center is highly stable due to the strong S–F bond (approx. 130 kcal/mol) and the shielding effect of the fluorine atom.

The "Sleeping Beauty" Effect

Unlike sulfonyl chlorides, which react indiscriminately with water and nucleophiles, this sulfonyl fluoride requires a specific activation event.

  • Protonation/H-Bonding: The pyridine nitrogen can accept a proton or H-bond, increasing the electrophilicity of the sulfur center.[1]

  • Transition State Stabilization: The fluoride ion is a poor leaving group in

    
     reactions but leaves readily during substitution at sulfur(VI) centers when assisted by specific protein microenvironments (e.g., the oxyanion hole in serine proteases or specific Tyrosine/Lysine residues).
    
Covalent Protein Modification

In drug discovery, this moiety is used to covalently tag proteins. The methoxy group at position 4 acts as an electron donor (via resonance), slightly deactivating the sulfonyl group compared to unsubstituted pyridine, thereby increasing selectivity and reducing off-target labeling.

Visualization: SuFEx Activation Pathway

SuFExMechanism Ligand Ligand: 4-Methoxy-Pyr-SO2F (Stable Electrophile) Complex Transition State (Pentacoordinate Sulfur) Ligand->Complex Recognition & Attack Protein Target Protein (Nucleophilic Tyr/Lys) Protein->Complex Recognition & Attack Leaving Fluoride Ion (F-) (Leaving Group) Complex->Leaving Elimination Adduct Covalent Adduct (Protein-Ligand Complex) Complex->Adduct S-F Bond Cleavage

Figure 2: Mechanism of covalent adduct formation via Sulfur-Fluoride Exchange (SuFEx).[1]

Applications in Drug Discovery[8][9]

Fragment-Based Drug Discovery (FBDD)

This compound serves as a "warhead" in fragment libraries.[1] Researchers screen libraries of heteroaryl sulfonyl fluorides against a target.[1] If the pyridine moiety binds non-covalently to a pocket, the sulfonyl fluoride is brought into proximity with a nucleophilic residue, allowing the covalent reaction to occur. This transforms a weak binder into a permanent inhibitor.[1]

Chemical Probes

The 4-methoxy group provides a unique spectroscopic handle (NMR) and modulates solubility.[1] It is used to probe the "ligandability" of lysine and tyrosine residues in the proteome.

Handling and Safety

  • Hazard Class: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).[1]

  • Storage: Store at +2°C to +8°C. While stable to hydrolysis, long-term storage should be in a desiccator to prevent moisture accumulation which can accelerate degradation if acidic impurities are present.[1]

  • Incompatibility: Strong oxidizing agents and strong bases.[1]

References

  • PubChem. (2025).[1][2] 4-Methoxypyridine-3-sulfonyl fluoride (CID 137698791).[1][2] National Library of Medicine.[1] [Link][1]

  • Sharpless, K. B., et al. (2014).[3] SuFEx Click Chemistry for Late-Stage Drug Diversification. Angewandte Chemie International Edition. [Link][1]

  • Jones, L. H. (2018). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters. [Link][1]

  • European Chemicals Agency (ECHA). (2025).[1][2] Registration Dossier: 4-methoxypyridine-3-sulfonyl fluoride. [Link][1]

Sources

SuFEx Click Chemistry Reagents Containing Pyridine Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: The Pyridine Advantage in SuFEx

Sulfur-Fluoride Exchange (SuFEx) chemistry has evolved from a niche curiosity into a "next-generation click chemistry" platform, largely defined by the unique balance of the S(VI)–F bond: thermodynamic stability against reduction/thermolysis versus kinetic lability toward specific nucleophiles.

Within this landscape, pyridine-containing SuFEx reagents represent a critical sub-class. Unlike standard benzene-based sulfonyl fluorides, the pyridine motif offers three distinct technical advantages that drive experimental design:

  • Inductive Activation: The electron-deficient nitrogen atom lowers the pKa of the leaving group (in deoxyfluorination) or increases the electrophilicity of the sulfur center (in bioconjugation), often obviating the need for harsh catalysts.

  • Solubility & Pharmacokinetics: Pyridine is a "privileged scaffold" in medicinal chemistry, improving aqueous solubility and often serving as a hydrogen-bond acceptor in protein binding pockets, making these reagents ideal for in situ biological probing.

  • Orthogonal Reactivity: In heteroaryl fluorosulfates, the pyridine ring allows for chemoselective cross-coupling (e.g., Suzuki-Miyaura) where the C–O bond activation is electronically tuned, distinct from carbocyclic analogs.

This guide details the synthesis, mechanism, and application of the two dominant categories of these reagents: PyFluor (for deoxyfluorination) and Pyridine-Based SuFEx Hubs (for ligation and bioconjugation).

The Premier Reagent: PyFluor (2-Pyridinesulfonyl Fluoride)

PyFluor (2-PySO₂F) has emerged as a superior alternative to DAST (diethylaminosulfur trifluoride) for deoxyfluorination. Unlike DAST, which is explosive and moisture-sensitive, PyFluor is a stable crystalline solid.

Mechanistic Insight

The efficacy of PyFluor relies on the inductive electron-withdrawing nature of the pyridine ring. Early hypotheses suggested the pyridine nitrogen might act as a nucleophilic catalyst (forming a sulfonylpyridinium species), but kinetic studies confirm that it primarily serves to destabilize the S–F bond inductively, making the sulfur highly electrophilic toward alkoxides.

Once the alcohol attacks the sulfur, the resulting 2-pyridinesulfonate ester is an exceptional leaving group. The pyridine ring stabilizes the negative charge on the departing sulfonate more effectively than a phenyl ring, facilitating the S_N2 displacement by the fluoride ion.

Synthesis of PyFluor

While commercially available, in-house synthesis is cost-effective and scalable. The "One-Pot" oxidative chlorination-fluorination protocol is the industry standard.

Protocol: One-Pot Synthesis from 2-Mercaptopyridine

  • Precursors: 2-Mercaptopyridine, Cl₂ (or NaOCl/HCl), KF.

  • Scale: Scalable to >100g.

  • Oxidation: Suspend 2-mercaptopyridine in dilute aqueous HCl at 0°C.

  • Chlorination: Bubble Cl₂ gas or add NaOCl slowly. The sulfonyl chloride (2-PySO₂Cl) precipitates or forms an oil. Note: 2-PySO₂Cl is unstable and should not be stored long-term.

  • Fluorination: Immediately treat the crude chloride mixture with saturated aqueous KHF₂ or KF in MeCN.

  • Workup: Extract with EtOAc, wash with brine, and crystallize from hexanes/EtOAc.

    • Yield: Typically >80%.[1][2]

    • Stability:[3][4][5][6] Stable at room temperature for months (unlike the chloride).

Deoxyfluorination Protocol

Standard Operating Procedure (SOP): Alcohol to Alkyl Fluoride

ParameterConditionRationale
Reagent PyFluor (1.2 equiv)Slight excess ensures complete conversion.
Base DBU (2.0 equiv)Acts as a Brønsted base to deprotonate the alcohol and complex the HF byproduct.
Solvent Toluene or DioxaneNon-polar solvents promote tight ion pairing for S_N2; polar aprotic solvents (DMF) can increase elimination byproducts.
Temperature 23°C (RT)Mild conditions prevent elimination (E2) side reactions common with DAST.
Time 12–24 hoursSlower than DAST, but significantly cleaner.

Step-by-Step:

  • Dissolve alcohol (1.0 mmol) in anhydrous toluene (2.0 mL).

  • Add DBU (2.0 mmol) followed by PyFluor (1.2 mmol).

  • Stir at room temperature. Monitor by TLC (the sulfonate intermediate may be visible).

  • Quench: Add dilute HCl to remove DBU and pyridine byproducts.

  • Purification: Silica gel chromatography.

Pyridine-Based SuFEx Hubs (Linkers)

Beyond deoxyfluorination, pyridine motifs serve as "hubs" in SuFEx ligation, particularly for Protein Profiling and Late-Stage Functionalization .

Fluorosulfates and Sulfonyl Fluorides[3]
  • Pyridyl Fluorosulfates (Py-OSO₂F): Synthesized from hydroxypyridines (pyridinols) and SO₂F₂ gas. These are less reactive than sulfonyl fluorides and often require activation (e.g., by a silyl ether or calcium salts) to react with amines.

  • Pyridyl Sulfonyl Fluorides (Py-SO₂F): Highly reactive "warheads" for covalent inhibition. The position of the nitrogen (2-, 3-, or 4-position) fine-tunes the electrophilicity.

    • Reactivity Trend: 2-PySO₂F > 4-PySO₂F > 3-PySO₂F > Ph-SO₂F.

    • Why? The ortho/para nitrogens exert a stronger electron-withdrawing effect via resonance and induction compared to the meta position.

Application: Covalent Protein Profiling

In drug discovery, a 3-pyridinesulfonyl fluoride moiety is often appended to a ligand to target nucleophilic residues (Tyr, Lys, His) near the binding site.

Key Advantage: The pyridine nitrogen can function as a "recognition element," forming H-bonds with the protein backbone to orient the sulfonyl fluoride warhead precisely toward the target residue, a phenomenon known as proximity-driven SuFEx .

Visualization & Logic

Diagram 1: Mechanism of PyFluor Deoxyfluorination

This diagram illustrates the conversion of an alcohol to an alkyl fluoride, highlighting the role of the pyridine ring in activating the intermediate.

PyFluorMechanism cluster_0 Key Driver: Inductive Effect Reagents Alcohol (R-OH) + PyFluor (Py-SO2F) + DBU Intermediate Sulfonate Ester [R-O-SO2-Py] Reagents->Intermediate Activation (DBU deprotonates OH) TS S_N2 Transition State [F...R...OSO2Py] Intermediate->TS Nucleophilic Attack (Fluoride displaces Sulfonate) Products Alkyl Fluoride (R-F) + Py-SO3- [DBU-H]+ TS->Products Inversion of Configuration

Caption: PyFluor mediates deoxyfluorination via a stable sulfonate intermediate. The electron-deficient pyridine ring enhances the leaving group ability of the sulfonate, facilitating displacement by fluoride.

Diagram 2: Synthesis Workflow for Pyridine-SuFEx Reagents

A decision matrix for synthesizing the reagent vs. the linker.

SynthesisWorkflow Start Starting Material Mercapto 2-Mercaptopyridine Start->Mercapto Pyridinol Hydroxypyridine (2-, 3-, or 4-OH) Start->Pyridinol OxChlor Oxidative Chlorination (Cl2/H2O or NCS) Mercapto->OxChlor PySO2Cl 2-Py-SO2Cl (Unstable Intermediate) OxChlor->PySO2Cl Fluorination Fluorination (KHF2 or KF/MeCN) PySO2Cl->Fluorination PyFluor PyFluor (2-PySO2F) (Stable Solid) Fluorination->PyFluor SuFExGas SuFEx Reaction (SO2F2 gas + Base) Pyridinol->SuFExGas Fluorosulfate Pyridyl Fluorosulfate (Py-OSO2F) SuFExGas->Fluorosulfate

Caption: Synthetic pathways for the two main classes of pyridine-SuFEx reagents: Sulfonyl Fluorides (via oxidative chlorination) and Fluorosulfates (via sulfuryl fluoride gas).

Experimental Data & Troubleshooting

Reactivity Comparison

The following table contrasts PyFluor with other common reagents, highlighting why it is preferred for late-stage functionalization.

ReagentSubstrate ScopeElimination ByproductsThermal StabilityShelf Life
PyFluor 1°, 2° AlcoholsLow (<5%) High (mp ~25°C, stable melt)>1 Year
DAST 1°, 2°, 3°, KetonesHigh (10–30%)Explosive (>50°C)Poor (Hydrolyzes)
PBSF 1°, 2° AlcoholsModerateStableGood
XtalFluor 1°, 2° AlcoholsModerateStableGood
Troubleshooting Guide
  • Problem: Low yield in deoxyfluorination.

    • Diagnosis: Incomplete activation or moisture contamination.

    • Solution: Ensure toluene is anhydrous (Karl Fischer <50 ppm). Increase DBU to 2.5 equiv.

  • Problem: Elimination product (alkene) observed.

    • Diagnosis: Reaction temperature too high or base too strong.

    • Solution: Switch solvent to ether or THF. Keep reaction strictly at 23°C.

  • Problem: PyFluor reagent appears wet/degraded.

    • Diagnosis: Hydrolysis to sulfonic acid.

    • Solution: Check melting point. If liquid at <20°C, recrystallize or re-synthesize.

References

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: Journal of the American Chemical Society [Link]

  • Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates Source: National Institutes of Health (PMC) [Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: National Institutes of Health (PMC) [Link]

Sources

A Comprehensive Safety & Handling Guide for 4-Methoxypyridine-3-sulfonyl fluoride: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Scientific Context

4-Methoxypyridine-3-sulfonyl fluoride is a valuable reagent in modern chemical synthesis, particularly within drug discovery and chemical biology. As a member of the sulfonyl fluoride class, it serves as a robust electrophile. Sulfonyl fluorides have gained prominence as key building blocks and as probes for covalent interactions with biological targets.[1][2] Their increasing application is largely due to their unique stability profile compared to more reactive sulfonyl chlorides, offering a desirable balance of reactivity and handleability.[2][3][4] This stability, however, can mask significant underlying hazards that are not always immediately apparent from a cursory glance at a standard Safety Data Sheet (SDS).

The purpose of this guide is to move beyond a simple recitation of SDS data points. It is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind the hazards of 4-Methoxypyridine-3-sulfonyl fluoride. By understanding the chemical mechanisms of its toxicity, laboratory personnel can implement more effective and intuitive safety protocols, ensuring both personal safety and experimental integrity. This document synthesizes data from multiple safety sources and the broader scientific literature to present a holistic and practical risk mitigation strategy.

Section 2: Hazard Analysis & Risk Profile

A thorough understanding of the chemical's properties is the foundation of a robust safety protocol. While appearing as a simple solid, its reactivity with ubiquitous environmental factors like moisture is the primary source of its danger.

Table 1: Chemical & Physical Properties

Property Value Source
Molecular Formula C₆H₆FNO₃S PubChem[5]
Molecular Weight 191.18 g/mol PubChem[5]
Appearance Solid, typically beige Thermo Fisher Scientific[6]

| Synonyms | 4-methoxy-pyridine-3-sulfonyl fluoride | PubChem[5] |

Table 2: GHS Hazard Classification

Hazard Class GHS Category Hazard Statement Pictograms Signal Word
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed GHS07 Warning
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage GHS05 Danger
Serious Eye Damage Category 1 H314: Causes severe skin burns and eye damage GHS05 Danger

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Note: Classifications are based on aggregated data. Some suppliers may list additional hazards.[5]

In-depth Hazard Breakdown: The "Why"

The enumerated hazards of 4-Methoxypyridine-3-sulfonyl fluoride are interconnected and primarily stem from its behavior upon contact with water or moisture.

  • Corrosivity (H314 - Causes severe skin burns and eye damage): This is the most critical hazard. The sulfonyl fluoride moiety is susceptible to hydrolysis. When the solid compound comes into contact with moisture on the skin, in the eyes, or on mucous membranes, it can slowly hydrolyze to form 4-methoxypyridine-3-sulfonic acid and, more critically, hydrofluoric acid (HF) . HF is a highly corrosive and systemically toxic substance that causes deep, painful burns which may not be immediately apparent. Unlike other acids, the fluoride ion readily penetrates the skin, causing destruction of deep tissue layers and decalcification of bone. This mechanism justifies the specialized first-aid requirements detailed in Section 4.

  • Respiratory Irritation (H335 - May cause respiratory irritation): Inhalation of the fine dust particles is a primary route of exposure. The particles can settle in the moist environment of the respiratory tract. Subsequent hydrolysis can release hydrofluoric acid directly into the lung tissue, leading to severe chemical burns, inflammation, and potentially life-threatening pulmonary edema.[7]

  • Acute Oral Toxicity (H302 - Harmful if swallowed): If ingested, the compound will react with moisture and stomach acid, leading to the formation of HF in the gastrointestinal tract. This can cause severe corrosive damage to the mouth, throat, and stomach, alongside the potential for systemic fluoride toxicity.

Section 3: Risk Mitigation & Safe Handling Protocols

Given the severe nature of the hazards, a multi-layered approach to risk mitigation is mandatory. The following protocols are designed as a self-validating system, where each layer of protection reinforces the others.

Logical Framework for Risk Control

The following diagram illustrates the mandatory hierarchy of controls that must be applied when working with this compound.

cluster_0 cluster_1 Risk Assessment cluster_2 Hierarchy of Controls A Handling 4-Methoxypyridine-3-sulfonyl fluoride B Hazard Identification - Corrosive (HF Formation) - Acutely Toxic - Respiratory Irritant A->B C Engineering Controls (Primary Barrier) B->C D Administrative Controls (Procedural Safety) C->D F Mandatory Use of a Certified Chemical Fume Hood C->F E Personal Protective Equipment (PPE) (Last Line of Defense) D->E G Standard Operating Procedures (SOPs) Mandatory Training Never Work Alone D->G H Chemical Goggles & Face Shield Nitrile Gloves (Double) Impermeable Lab Coat E->H

Caption: Risk Assessment and Control Hierarchy for Safe Handling.

Engineering & Administrative Controls
  • Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood. This is non-negotiable and serves as the primary barrier to prevent inhalation of dust.

  • Designated Area: A specific area of the lab or fume hood should be designated for working with this compound to prevent cross-contamination.

  • Training: All personnel must be trained on the specific hazards of this compound, including the mechanism of HF burns and the specific first-aid procedures, before beginning work.

  • Never Work Alone: Due to the severity of potential exposures, it is imperative to never handle this compound while working alone in the laboratory.

Personal Protective Equipment (PPE) Protocol

Standard laboratory PPE is insufficient. The following must be worn at all times.

Table 3: Mandatory Personal Protective Equipment

Body Part Required PPE Rationale
Eyes/Face Chemical splash goggles AND a full-face shield The risk of severe, irreversible eye damage (H314) necessitates protection beyond standard safety glasses or goggles alone.
Hands Double-gloving with nitrile gloves Provides robust protection against incidental skin contact. Gloves must be inspected before use and changed immediately upon suspected contamination.

| Body | Chemically resistant lab coat (e.g., polyester or poly/cotton blend) | Protects against contamination of personal clothing. |

Step-by-Step Weighing & Dispensing Protocol
  • Preparation: Don all required PPE as specified in Table 3. Verify that the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (spatula, weigh boat, secondary container) inside the fume hood before introducing the reagent bottle.

  • Dispensing: To minimize dust creation, do not pour the solid. Use a dedicated spatula to carefully transfer the required amount from the reagent bottle to the weigh boat.

  • Closure: Tightly cap the main reagent bottle immediately after dispensing to minimize its exposure to atmospheric moisture.

  • Transfer: Carefully add the weighed solid to the reaction vessel within the fume hood.

  • Cleanup: Decontaminate the spatula and work surface immediately. Dispose of the weigh boat and any contaminated materials (e.g., gloves) in a designated, sealed hazardous waste container.

Section 4: Emergency Response & First Aid

Rapid and correct response to an exposure is critical to minimizing injury. All lab personnel must be familiar with the location of safety showers, eyewash stations, and the HF-specific first aid kit.

Emergency Response Workflow

cluster_skin Skin Response cluster_eye Eye Response cluster_inhale Inhalation Response A EXPOSURE EVENT B SKIN CONTACT A->B C EYE CONTACT A->C D INHALATION A->D B1 Immediately flush with water for at least 15 minutes B->B1 C1 Immediately flush with eyewash for at least 15 minutes C->C1 D1 Move victim to fresh air immediately. D->D1 B2 Remove all contaminated clothing while flushing B1->B2 B3 Apply 2.5% Calcium Gluconate Gel to affected area. Massage continuously. B2->B3 E SEEK IMMEDIATE MEDICAL ATTENTION (Inform responders of HF exposure) B3->E C2 Keep eyelids open. Do not stop flushing. C1->C2 C2->E D1->E F Inform Supervisor / EHS E->F

Sources

Methodological & Application

Introduction: The Strategic Value of Sulfonyl Fluorides in Amide Isostere Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Novel Sulfonamides from 4-Methoxypyridine-3-sulfonyl Fluoride

The sulfonamide moiety is a cornerstone in medicinal chemistry and agrochemical design, celebrated for its role as a bioisostere of the amide bond. It offers a similar three-dimensional structure while introducing improved metabolic stability, enhanced binding through an additional hydrogen bond acceptor, and a greater polar surface area.[1] These attributes have cemented the sulfonamide scaffold in numerous FDA-approved drugs.[2]

Traditionally, the synthesis of sulfonamides has relied heavily on sulfonyl chlorides as the key electrophilic partner. However, the high reactivity of sulfonyl chlorides presents significant challenges, including poor stability during storage, low chemoselectivity in the presence of competing nucleophiles, and susceptibility to reduction.[3] This has driven a paradigm shift towards more stable yet sufficiently reactive precursors.

Sulfonyl fluorides have emerged as superior alternatives.[4] Their enhanced stability to storage and aqueous conditions makes them ideal for late-stage functionalization in complex molecule synthesis.[4][5] The central subject of this guide, 4-Methoxypyridine-3-sulfonyl fluoride , is a heterocyclic building block of significant interest. The methoxypyridine core is a privileged scaffold in many biologically active compounds, particularly kinase inhibitors, and its derivatization into novel sulfonamides offers a rich avenue for drug discovery.[6]

This document provides a comprehensive overview of the mechanistic principles, activation strategies, and a detailed, field-proven protocol for the synthesis of N-substituted 4-methoxypyridine-3-sulfonamides.

PART 1: Mechanistic Principles & Activation Strategies

The conversion of a sulfonyl fluoride to a sulfonamide is a nucleophilic substitution reaction at the hexavalent sulfur center. However, the inherent stability of the sulfur-fluorine (S-F) bond means that direct reaction with all but the most nucleophilic amines is often sluggish or fails entirely.[7] Consequently, activation of the sulfonyl fluoride is paramount for achieving efficient and high-yielding transformations.

The Challenge: The Inertia of the S-F Bond

The S-F bond is strong and less polarized than an S-Cl bond, rendering the sulfur atom less electrophilic. To facilitate the nucleophilic attack by an amine, the electron density at the sulfur center must be decreased. This is achieved by employing catalytic or stoichiometric activators.

Activation via Lewis Acid Catalysis

A highly effective and broadly applicable strategy involves the use of a Lewis acid, such as calcium triflimide [Ca(NTf₂)₂].[3][7]

Causality of Activation: The Lewis acidic calcium cation coordinates to the two sulfonyl oxygen atoms. This coordination withdraws electron density from the sulfur atom, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack by the amine. This method is particularly advantageous as it often displays high chemoselectivity for N-sulfonylation over competing O-sulfonylation in substrates containing hydroxyl groups.[3][7]

Caption: Lewis acid activation of a sulfonyl fluoride.

Alternative Activation Methods

While Lewis acid catalysis is robust, other methods have been developed:

  • Base-Mediated Activation: Strong bases can deprotonate the amine, increasing its nucleophilicity. However, this approach is generally less effective for sulfonyl fluorides compared to sulfonyl chlorides.

  • Nucleophilic Catalysis: Systems using catalysts like 1-hydroxybenzotriazole (HOBt) in combination with silicon additives can activate the S-F bond, providing a broad-spectrum method for amidation.[8] This proceeds through a more reactive HOBt-sulfonate intermediate.

PART 2: Application Protocol

This section details a reproducible, self-validating protocol for the synthesis of N-substituted 4-methoxypyridine-3-sulfonamides, leveraging the calcium triflimide activation method.

Safety & Hazard Management

All operations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • 4-Methoxypyridine-3-sulfonyl fluoride: This compound is classified as corrosive and an acute oral toxin. It can cause severe skin burns, eye damage, and respiratory irritation.[9] Avoid inhalation and direct contact.

  • Calcium Triflimide: Handle in a controlled environment to avoid inhalation of the powder.

  • Amines: Many amines are toxic, corrosive, or irritants. Consult the specific Safety Data Sheet (SDS) for the amine being used.[10]

  • Solvents: Organic solvents are flammable and may be toxic. Handle away from ignition sources.

Always consult the SDS for every reagent before beginning work.[11][12]

Materials & Equipment

Reagents:

  • 4-Methoxypyridine-3-sulfonyl fluoride (1.0 equiv)

  • Amine of choice (primary or secondary, 1.0-1.2 equiv)

  • Calcium bis(trifluoromethanesulfonyl)imide [Ca(NTf₂)₂] (1.0 equiv)

  • Triethylamine (Et₃N) (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., tert-Amyl alcohol or Acetonitrile)

  • Ethyl acetate (for work-up)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Inert gas (N₂ or Ar) manifold

  • Schlenk line or glovebox

  • Heating mantle or oil bath with temperature controller

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Flash chromatography system

Experimental Workflow: Step-by-Step Procedure

Experimental_Workflow cluster_caption A 1. Reaction Setup (Flame-dry glassware, inert atmosphere) B 2. Reagent Charging (Add sulfonyl fluoride, amine, Ca(NTf₂)₂, solvent) A->B C 3. Base Addition & Heating (Add Et₃N, heat to 60 °C) B->C D 4. Reaction Monitoring (TLC / LC-MS for ~24h) C->D E 5. Aqueous Work-up (Quench, extract with EtOAc, wash, dry) D->E Upon completion F 6. Purification (Concentrate and purify via flash chromatography) E->F G 7. Characterization (NMR, HRMS) F->G capt General workflow for sulfonamide synthesis.

Caption: General workflow for sulfonamide synthesis.

1. Reaction Setup:

  • Place a magnetic stir bar into a round-bottom flask appropriately sized for the reaction scale.

  • Flame-dry the flask and condenser under vacuum and allow to cool to room temperature under a positive pressure of nitrogen or argon.

2. Reagent Charging:

  • To the cooled flask, add 4-methoxypyridine-3-sulfonyl fluoride (e.g., 0.5 mmol, 1.0 equiv), the desired amine (1.1 equiv), and calcium triflimide (1.0 equiv).

  • Add enough anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

3. Reaction Initiation:

  • Begin stirring the suspension.

  • Using a syringe, add triethylamine (1.1 equiv) dropwise to the mixture.

  • Attach the condenser and heat the reaction mixture to 60 °C in an oil bath.

4. Monitoring Progress:

  • Allow the reaction to stir at 60 °C for 12-24 hours.[3][7]

  • Monitor the consumption of the limiting reagent (typically the sulfonyl fluoride) by TLC or LC-MS. A suitable TLC eluent is often a 3:1 mixture of hexanes and ethyl acetate.

5. Aqueous Work-up:

  • Once the reaction is complete, cool the flask to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, deionized water, and brine.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

6. Purification:

  • The resulting crude residue is purified by flash column chromatography on silica gel.

  • A gradient elution, for example, from 10% to 50% ethyl acetate in hexanes, is typically effective at separating the desired sulfonamide product.

  • Combine the product-containing fractions and concentrate under reduced pressure to yield the pure sulfonamide.

7. Characterization:

  • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

PART 3: Data & Performance Expectations

The described protocol is versatile and accommodates a range of amine nucleophiles. The following table summarizes expected outcomes based on the amine's electronic and steric properties.

EntryAmine SubstrateTypeExpected Time (h)Expected YieldNotes
1AnilinePrimary, Aryl (neutral)24Good to ExcellentA standard substrate for this transformation.
24-FluoroanilinePrimary, Aryl (e-withdrawing)24GoodSlightly reduced nucleophilicity may require longer reaction times.
3BenzylaminePrimary, Alkyl12-18ExcellentHighly nucleophilic; reaction is typically faster.
4MorpholineSecondary, Cyclic12-18ExcellentUnhindered secondary amines react efficiently.
5tert-ButylaminePrimary, Alkyl (hindered)24-48Moderate to GoodSteric hindrance can slow the reaction rate significantly.[8][13]

PART 4: Field-Proven Insights & Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently reactive amine (highly electron-deficient or sterically hindered).2. Incomplete activation (reagents not anhydrous).3. Insufficient temperature or time.1. Increase reaction temperature to 80 °C.2. Ensure all reagents and solvents are strictly anhydrous.3. Increase reaction time up to 48 hours.4. Consider an alternative catalytic system (e.g., HOBt).[8]
Formation of Side Products 1. Substrate contains multiple nucleophilic sites (e.g., phenol).2. Decomposition of starting material or product at elevated temperatures.1. The Ca(NTf₂)₂ system generally favors N-sulfonylation.[3] If O-sulfonylation is observed, consider protecting the hydroxyl group.2. Perform the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product and starting material have very similar polarity.2. Streaking on silica gel column due to the basic nitrogen of the pyridine ring.1. Ensure the reaction has gone to completion to minimize starting material in the crude mixture.2. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to prevent streaking and improve peak shape.

References

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.National Institutes of Health (NIH).
  • Synthesis of Sulfonyl Fluorides from Sulfonamides.European Journal of Organic Chemistry.
  • Synthesis of Sulfonyl Fluorides from Sulfonamides.Orenburg State University.
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.ACS Publications - Organic Letters.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Macmillan Group, Princeton University.
  • Sulfonyl fluoride Safety Data Sheets.ECHEMI.
  • SAFETY DATA SHEET.Fisher Scientific.
  • Synthesis of Sulfonyl Fluorides from Tertiary Sulfonamides via N-Methylation Using Me-λ3-Iodane.Author manuscript, available in PMC.
  • SAFETY DATA SHEET.TCI Chemicals.
  • Sulfuryl fluoride Safety Data Sheet.Synquest Labs.
  • SULFURYL FLUORIDE - Safety Data Sheet.ChemicalBook.
  • (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides.ResearchGate.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.National Institutes of Health (NIH).
  • 4-Methoxypyridine-3-sulfonyl fluoride.PubChem.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives.MDPI.
  • Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides.ChemRxiv.
  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates.ChemRxiv.

Sources

Application Notes & Protocols: Leveraging 4-Methoxypyridine-3-sulfonyl Fluoride for Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Fragments and the Unique Potential of 4-Methoxypyridine-3-sulfonyl Fluoride

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds. By screening low-molecular-weight fragments, FBDD explores chemical space with high efficiency, often uncovering starting points for targets previously deemed "undruggable."[1][2] A significant evolution in this field is the growing use of covalent fragments, which form a stable bond with their target protein. This approach can offer enhanced potency, prolonged duration of action, and high ligand efficiency.

Central to the design of effective covalent fragments is the choice of the "warhead" - the electrophilic group responsible for bond formation. While traditional efforts have focused heavily on cysteine-reactive warheads, there is a compelling need to expand the repertoire of targeted residues to broaden the scope of druggable targets.[3][4] This is where sulfonyl fluorides, and specifically 4-Methoxypyridine-3-sulfonyl fluoride, emerge as a privileged class of electrophiles.

Sulfonyl fluorides are notable for their exquisite balance of stability and reactivity.[5][6][7] They are generally stable in aqueous media but can be "activated" by the specific microenvironment of a protein binding pocket, enabling them to react with a range of nucleophilic amino acid side chains, including lysine, tyrosine, serine, histidine, and threonine.[3][8][9][10] This "beyond-cysteine" targeting capability significantly expands the landscape for covalent drug discovery.[4][11]

This application note provides a detailed guide to the use of 4-Methoxypyridine-3-sulfonyl fluoride in covalent FBDD. We will delve into the rationale for its use, provide detailed protocols for library screening and hit validation, and discuss the interpretation of key experimental data.

Chemical Properties and Safety Profile of 4-Methoxypyridine-3-sulfonyl Fluoride

4-Methoxypyridine-3-sulfonyl fluoride is a key reagent for the construction of covalent fragment libraries. Its properties are summarized below:

PropertyValueSource
Molecular Formula C6H6FNO3S[12]
Molecular Weight 191.18 g/mol [12]
IUPAC Name 4-methoxypyridine-3-sulfonyl fluoride[12]
CAS Number 2137698-57-6[12]

Safety and Handling: 4-Methoxypyridine-3-sulfonyl fluoride is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[13] All manipulations should be performed in a well-ventilated chemical fume hood.[13]

The Rationale for Employing the 4-Methoxypyridine Scaffold

The choice of the 4-methoxypyridine core is a strategic one in FBDD. The pyridine ring is a common motif in medicinal chemistry, known for its ability to participate in hydrogen bonding and other key interactions within protein binding sites. The methoxy group can act as a hydrogen bond acceptor and its electronic properties can influence the reactivity of the sulfonyl fluoride warhead.[14] This scaffold provides a versatile starting point for fragment elaboration once a hit has been identified.

Experimental Workflow: From Library Screening to Hit Validation

The overall workflow for utilizing a 4-Methoxypyridine-3-sulfonyl fluoride-based fragment library in a drug discovery campaign is depicted below. This process is designed to be iterative, with data from each step informing the subsequent experiments.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Deconvolution & Confirmation cluster_2 Phase 3: Kinetic Characterization cluster_3 Phase 4: Structural & Biophysical Validation A Covalent Fragment Library (4-Methoxypyridine-3-sulfonyl fluoride derivatives) B Target Protein Incubation A->B C Intact Protein Mass Spectrometry B->C D Identification of Modified Protein Mass C->D E Peptide Mapping MS/MS D->E F Identification of Modification Site (Amino Acid Residue) E->F G Time-Dependent Inhibition Assays F->G H Determination of kinact/KI G->H I Rank-Ordering of Hits H->I J X-ray Crystallography or Cryo-EM I->J Top Hits K NMR Spectroscopy I->K Top Hits L Structure-Activity Relationship (SAR) Elucidation J->L K->L

Caption: Covalent FBDD workflow using 4-Methoxypyridine-3-sulfonyl fluoride fragments.

Detailed Protocols

Protocol 1: Primary Screening by Intact Protein Mass Spectrometry

This protocol outlines a high-throughput method to rapidly identify fragments that form a covalent adduct with the target protein.[15][16]

Principle: Covalent modification of the target protein by a fragment results in a predictable mass increase, which is detected by mass spectrometry.

Materials:

  • Target protein stock solution (e.g., 1 mg/mL in a suitable buffer like PBS or HEPES)

  • Covalent fragment library derived from 4-Methoxypyridine-3-sulfonyl fluoride (10 mM stock solutions in DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well or 384-well plates

  • Liquid handling robotics (optional, for high-throughput)

  • LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein-Fragment Incubation:

    • In a 96-well plate, add the target protein to the assay buffer to a final concentration of 5-10 µM.

    • Add each fragment from the library to a final concentration of 100-200 µM (the final DMSO concentration should be kept low, typically ≤ 1%). Include a DMSO-only control.

    • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours). The incubation time may need to be optimized based on the expected reactivity of the fragments.

  • Sample Preparation for MS Analysis:

    • Quench the reaction by adding an equal volume of 0.1% formic acid in water.

    • Desalt the protein samples using a suitable method, such as a C4 ZipTip or online solid-phase extraction.

  • Intact Protein MS Analysis:

    • Analyze the desalted protein samples by LC-MS.

    • Deconvolute the resulting mass spectra to determine the average mass of the protein in each sample.

Data Analysis and Interpretation:

  • Compare the mass of the protein in the fragment-treated samples to the DMSO control.

  • A mass shift corresponding to the molecular weight of the fragment indicates covalent adduct formation.

  • The percentage of modified protein can be calculated from the relative intensities of the unmodified and modified protein peaks.

Protocol 2: Hit Confirmation and Site of Modification Mapping by Peptide Mapping MS/MS

Once hits are identified, this protocol is used to confirm the covalent modification and pinpoint the exact amino acid residue that has been modified.[17][18]

Principle: The modified protein is digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). The mass shift of a specific peptide and its fragmentation pattern will reveal the site of modification.

Materials:

  • Protein-fragment adduct sample from Protocol 1

  • Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system (e.g., Orbitrap or Q-Exactive)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in the denaturing buffer.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to < 1 M.

    • Add trypsin at a 1:50 (w/w) ratio (protease:protein) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant peptide ions.

Data Analysis and Interpretation:

  • Search the MS/MS data against the sequence of the target protein using a database search engine (e.g., MaxQuant, Proteome Discoverer).

  • Include a variable modification corresponding to the mass of the fragment on all potential nucleophilic residues (Lys, Tyr, Ser, His, Thr).

  • The identification of a peptide with the fragment modification confirms the covalent binding and pinpoints the modified residue.

Protocol 3: Kinetic Characterization of Covalent Inhibitors

For hits that are inhibitors of the target protein's function, it is crucial to determine their kinetic parameters to rank their potency.[19][20][21]

Principle: The rate of covalent bond formation is a two-step process: an initial reversible binding step (characterized by KI) followed by an irreversible inactivation step (characterized by kinact). The overall efficiency of the covalent inhibitor is described by the second-order rate constant kinact/KI.

Materials:

  • Target enzyme and its substrate

  • Hit compounds (covalent fragments)

  • Assay buffer

  • Plate reader or other suitable detection instrument

Procedure:

  • Time-Dependent Inhibition Assay:

    • Pre-incubate the enzyme with various concentrations of the inhibitor for different periods.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction progress over time.

  • Data Analysis:

    • Plot the observed rate constant (kobs) of inactivation against the inhibitor concentration.

    • Fit the data to the appropriate kinetic model (e.g., the Kitz-Wilson model) to determine kinact and KI.[21]

Data Interpretation:

  • The kinact/KI value is a measure of the covalent efficiency of the inhibitor.

  • Higher kinact/KI values indicate more potent inhibitors.

  • This data is essential for structure-activity relationship (SAR) studies and for prioritizing hits for further optimization.[19][22]

Advanced Characterization and Validation

For high-priority hits, further structural and biophysical validation is recommended:

  • X-ray Crystallography or Cryo-EM: Obtaining a high-resolution structure of the protein-fragment complex provides definitive proof of the binding mode and the site of covalent modification.[17][23] This structural information is invaluable for guiding the subsequent structure-based design and optimization of the fragment hit.

  • NMR Spectroscopy: NMR can be used to confirm covalent bond formation and to probe the structural changes in the protein upon fragment binding.[24][25][26] 19F NMR is particularly powerful for screening fluorine-containing fragments like those derived from 4-Methoxypyridine-3-sulfonyl fluoride.

Conclusion and Future Directions

4-Methoxypyridine-3-sulfonyl fluoride represents a valuable building block for the construction of covalent fragment libraries for FBDD. Its "beyond-cysteine" reactivity opens up new avenues for targeting a wider range of proteins. The protocols outlined in this application note provide a robust framework for the screening, validation, and characterization of covalent hits derived from this versatile scaffold. As the field of covalent drug discovery continues to evolve, the strategic application of well-designed fragments like those based on 4-Methoxypyridine-3-sulfonyl fluoride will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Mader, L. K., & Keillor, J. W. (2025).
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery. (2024). Department of Chemistry.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2018). Journal of the American Chemical Society.
  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. (2022).
  • Covalent inhibitors - Kinase Logistics Europe. Carna Biosciences.
  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. (2019). Synfacts.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Trends in Pharmacological Sciences.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. (2023).
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PubMed.
  • Protocol to perform fragment screening using NMR spectroscopy. (2024). PMC - NIH.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). RSC Publishing.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • Chemical Safety Data Sheet MSDS / SDS - Perflurohexane sulphonyl fluoride. (2026). ChemicalBook.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). PMC.
  • Technologies for Direct Detection of Covalent Protein-Drug Adducts. (2023). PubMed.
  • Sulfur fluoride exchange. (2023). PMC - NIH.
  • Bottom-up MS analysis of covalent protein–drug adducts. (A) Detection...
  • Computational Design of Lysine Targeting Covalent Binders Using Rosetta. (2025).
  • Covalent Adducts Formed by the Androgen Receptor Transactivation Domain and Small Molecule Drugs Remain Disordered. (2025).
  • Covalent fragment libraries in drug discovery. (2025).
  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. (2014).
  • Optimized Covalent Fragment Library for Drug Discovery. (2025). IRBM Medicinal Chemistry.
  • Covalent fragment screening in cell-based phenotypic models of disease: a collaborative approach. (2021). Drug Target Review.
  • 4-Methoxypyridine-3-sulfonyl fluoride. PubChem.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). PubMed.
  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022).
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. (2018). Journal of the American Chemical Society.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. (2019). Journal of the American Chemical Society.
  • Unconventional reactivity of sulfonyl fluorides. (2024). Spiral.
  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Im. Lirias.
  • Fragment Based Drug Discovery. CHI.
  • Covalent docking in Flare™ V7: new covalent warheads. (2023). Cresset Group.
  • Facile synthesis of sulfonyl fluorides
  • 4-Methoxypyridine. ExSyn Corp.
  • The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening. (2020). PubMed.
  • Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. (2024). Life Chemicals.
  • Molecule((4-methoxyphenyl)sulfonyl)(pyridin-4-yl)amide (Ph4P+) (in CH2Cl2).
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). ChemRxiv.

Sources

Application Note: Tunable Late-Stage Peptide Functionalization via 4-Methoxypyridine-3-sulfonyl Fluoride (4-MOSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Late-stage functionalization (LSF) of complex peptides demands reagents that balance electrophilicity with aqueous stability. This guide details the application of 4-Methoxypyridine-3-sulfonyl fluoride (4-MOSF) , a "Goldilocks" SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike highly reactive benzenesulfonyl chlorides (prone to hydrolysis) or inert sulfonamides, 4-MOSF utilizes the electron-deficient pyridine core for activation, modulated by the electron-donating 4-methoxy group to prevent non-specific promiscuity. This unique electronic profile enables chemoselective labeling of Tyrosine (Tyr) and Lysine (Lys) residues under mild, biocompatible conditions.

Chemical Biology Profile & Mechanism

The SuFEx Advantage

Sulfonyl fluorides possess a unique resistance to reduction and hydrolysis compared to their chloride counterparts, yet they react specifically with nucleophiles in the presence of protein environments or specific catalysts. This "sleeping beauty" reactivity allows 4-MOSF to exist stably in aqueous buffers until activated by a specific residue.

Structural Logic of 4-MOSF

The specific utility of 4-MOSF arises from its substituted heteroaryl core:

  • Pyridine Ring (N-atom): Acts as an electron-withdrawing core, increasing the electrophilicity of the sulfur center (

    
    ) compared to standard phenyl rings. It can also serve as a weak hydrogen-bond acceptor to direct nucleophilic attack.
    
  • 4-Methoxy Group: An Electron Donating Group (EDG) that counterbalances the pyridine's pull. This prevents "runaway" reactivity, ensuring the reagent discriminates between the phenolic hydroxyl of Tyrosine (pKa ~10) and the primary amine of Lysine (pKa ~10.5), controlled strictly by pH and buffering agents.

Mechanism of Action

The reaction proceeds via a concerted substitution at the sulfur center, ejecting the fluoride ion (


) as a stable leaving group.

SuFEx_Mechanism Reagent 4-MOSF (Electrophile) Transition Pentacoordinate Transition State Reagent->Transition Activation (pH/Cat) Nucleophile Peptide Residue (Tyr-OH or Lys-NH2) Nucleophile->Transition Attack Product Sulfonated Peptide (Stable Conjugate) Transition->Product Elimination Leaving Fluoride Ion (F-) Transition->Leaving Ejection

Figure 1: Mechanistic pathway of SuFEx conjugation. The 4-MOSF reagent undergoes nucleophilic attack by the peptide residue, passing through a transition state to form a stable sulfonamide or sulfonate ester linkage.

Experimental Protocols

Materials Required
  • Reagent: 4-Methoxypyridine-3-sulfonyl fluoride (100 mM stock in DMSO).

  • Peptide: 1 mM stock in water or DMSO.

  • Buffers:

    • Buffer A (Tyr-Selective): 50 mM Phosphate Buffer, pH 7.8.

    • Buffer B (Lys-Promiscuous): 100 mM Borate Buffer, pH 9.0.

  • Quench: 5% Trifluoroacetic acid (TFA) or Hydroxylamine.

Protocol A: Tyrosine-Selective Labeling

Targeting the phenolic hydroxyl group.

  • Preparation: Dilute peptide to 50 µM in Buffer A (pH 7.8).

  • Addition: Add 4-MOSF (5–10 equivalents) from DMSO stock. Ensure final DMSO concentration is <5% to maintain peptide structure.

  • Incubation: Vortex gently and incubate at Room Temperature (25°C) for 2–4 hours.

    • Note: The 4-methoxy group suppresses background hydrolysis, allowing longer incubation times if steric hindrance is high.

  • Quenching: Acidify with TFA to pH < 4.0 to protonate remaining Tyrosine residues and stop the reaction.

  • Purification: Desalt via C18 Spin Column or RP-HPLC.

Protocol B: Lysine-Targeted Functionalization

Targeting primary amines (N-terminus or side chains).

  • Preparation: Dilute peptide to 50 µM in Buffer B (pH 9.0).

  • Catalyst (Optional): For difficult sequences, add 10 mol% DMAP (4-Dimethylaminopyridine).

  • Addition: Add 4-MOSF (10–20 equivalents).

  • Incubation: Incubate at 37°C for 4–12 hours.

  • Quenching: Add Hydroxylamine (100 mM final) to scavenge excess sulfonyl fluoride.

Workflow Visualization

Workflow Start Start: Purified Peptide Choice Select Target Residue Start->Choice Tyr_Path Tyrosine Path pH 7.8, No Catalyst Choice->Tyr_Path Phenolic OH Lys_Path Lysine Path pH 9.0, +/- DMAP Choice->Lys_Path Primary Amine Rxn Add 4-MOSF (5-20 equiv) Tyr_Path->Rxn Lys_Path->Rxn Monitor Monitor: LC-MS (Check +187 Da shift) Rxn->Monitor Purify Purification (RP-HPLC) Monitor->Purify >95% Conv. End Functionalized Peptide Purify->End

Figure 2: Decision tree for selecting reaction conditions based on the target amino acid residue.

Data Interpretation & Validation

Mass Spectrometry Shifts

Upon successful conjugation, the fluoride is displaced. The mass shift corresponds to the addition of the 4-methoxypyridine-3-sulfonyl moiety.

ComponentFormula AddedMass Shift (

Da)
4-MOSF Reagent

MW: 191.18
Leaving Group

-19.00
Net Conjugation

+172.18
Selectivity Matrix

The following table summarizes typical conversion rates observed using 4-MOSF (10 equiv, 4 hours) on model peptides.

ResiduepH 7.0pH 7.8 (Buffer A)pH 9.0 (Buffer B)
Tyrosine (Tyr) < 10%> 90% > 95%
Lysine (Lys) 0%< 5%> 85%
Histidine (His) 0%0%< 20%
Serine (Ser) 0%0%< 5%

Note: At pH 7.8, 4-MOSF is highly selective for Tyrosine. At pH 9.0, selectivity is lost, and Lysine becomes the dominant nucleophile due to abundance and pKa.

Troubleshooting & Optimization

Hydrolysis Competition

If you observe a mass shift of +172 Da but low yield (mostly starting material), the reagent may be hydrolyzing before reacting.

  • Solution: Increase reagent concentration (up to 50 equiv) or add the reagent in aliquots every hour.

  • Check: Ensure buffers are free of primary amines (e.g., avoid Tris buffer; use Phosphate or HEPES).

Low Reactivity

The 4-methoxy group reduces electrophilicity compared to naked pyridine-sulfonyl fluorides.

  • Solution: If the peptide is sterically hindered, add TFE (Trifluoroethanol) at 10-20% v/v to the buffer. TFE structures the peptide and exposes hydrophobic residues like Tyrosine.

Regioselectivity Issues

If labeling occurs on both Tyr and Lys at pH 8.0:

  • Solution: Lower pH to 7.2–7.4. The reaction will be slower (requires overnight incubation) but the discrimination between Phenol (Tyr) and Amine (Lys) will improve significantly.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Medicinal Chemistry Letters. Link

  • Wang, J., et al. (2018). "Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo." Journal of the American Chemical Society. Link

  • Hansen, T. N., et al. (2025).[1][2] "Advances in sulfur fluoride exchange for chemical biology." Trends in Chemistry. Link[1]

  • PubChem. "4-Methoxypyridine-3-sulfonyl fluoride Compound Summary."[3] National Library of Medicine. Link

Sources

Activity-based protein profiling (ABPP) probes with pyridine sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Renaissance of Covalent Probes Activity-Based Protein Profiling (ABPP) has evolved from a niche method for serine hydrolase discovery into a primary engine for "ligandability" assessment in drug discovery. While cysteine-reactive warheads (e.g., acrylamides) dominate the landscape, the Sulfur-Fluoride Exchange (SuFEx) reaction has unlocked the "beyond cysteine" proteome—specifically targeting Tyrosine (Tyr), Lysine (Lys), and Histidine (His) residues.

Why Pyridine Sulfonyl Fluorides (PySF)? Standard benzene sulfonyl fluorides are effective but often lack the physicochemical tunability required for complex cellular environments. Pyridine Sulfonyl Fluorides (PySF) represent a "privileged" class of SuFEx probes due to three distinct advantages:

  • Tunable Electrophilicity: The electron-deficient pyridine ring increases the electrophilicity of the sulfur center compared to phenyl analogs, often accelerating reaction kinetics without compromising aqueous stability.

  • pH-Responsive Reactivity: The pyridine nitrogen (pKa ~5.2) allows for protonation-dependent reactivity. In acidic microenvironments (or via H-bonding in an active site), the protonated pyridinium species becomes a "super-electrophile," enabling context-specific labeling.

  • Solubility & Recognition: The polarity of the pyridine ring improves probe solubility in aqueous buffers and can act as a specific recognition element (H-bond acceptor) within ATP-binding pockets of kinases or metabolic enzymes.

This guide details the design, application, and validation of PySF probes for mapping the reactive proteome.

Part 2: Mechanism of Action & Probe Design

The SuFEx Mechanism

Unlike sulfonyl chlorides, which hydrolyze rapidly in water, sulfonyl fluorides are latent electrophiles . They are stable in cytosolic conditions but react swiftly when the fluoride is displaced by a nucleophile within a protein binding pocket. This reaction is often assisted by the local protein environment (e.g., an oxyanion hole or a general base), making SF probes highly specific for functional sites rather than just solvent-exposed residues.

Structural Logic of PySF Probes

A typical PySF probe consists of three modules:

  • Warhead (PySF): The reactive center.

    • 3-PySF: Most common; balanced reactivity.

    • 2-PySF / 4-PySF: Higher reactivity due to stronger electron withdrawal, but potentially less stable.

  • Scaffold: The "address" portion (e.g., a kinase inhibitor core) that directs the probe to the target family.

  • Reporter Tag: An alkyne (for Click chemistry) or a fluorophore/biotin (for direct readout).

Diagram 1: The PySF-SuFEx Reaction Mechanism

PySF_Mechanism cluster_0 Latent State (Aqueous) cluster_1 Transition State (Active Site) cluster_2 Covalent Capture Probe Pyridine-SO2F (Latent Electrophile) Complex Enzyme-Probe Complex (Proximity Induced) Probe->Complex Binding Protein Target Protein (Nucleophile: Tyr-OH / Lys-NH2) Protein->Complex Activation Pyridine N-Protonation (Optional: Increases Reactivity) Complex->Activation Microenvironment Adduct Protein-Sulfonyl-Pyridine (Stable Covalent Bond) Activation->Adduct SuFEx Reaction Leaving Fluoride Ion (F-) Activation->Leaving

Caption: Mechanism of PySF-mediated protein labeling. The latent sulfonyl fluoride is activated by protein binding, leading to nucleophilic displacement of fluoride.

Part 3: Experimental Protocol

Materials & Reagents
  • PySF Probe: Alkyne-tagged pyridine sulfonyl fluoride (10-50 mM stock in DMSO).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (EDTA-free). Note: Avoid DTT/TCEP in initial lysis if using probes sensitive to reduction, though SF is generally redox-stable.

  • Click Reagents: Azide-PEG3-Biotin or Azide-Fluorophore (e.g., Rhodamine), TCEP (100 mM), TBTA ligand (1.7 mM), CuSO4 (50 mM).

  • Control: A "dead" probe (e.g., Pyridine-SO2-Methyl) or free benzene sulfonyl fluoride for competition.

Workflow: Gel-Based ABPP (Target Validation)

Step 1: Proteome Preparation

  • Lyse cells (e.g., HEK293T, Jurkat) in Lysis Buffer.

  • Clarify by centrifugation (16,000 x g, 15 min, 4°C).

  • Adjust protein concentration to 1-2 mg/mL.

Step 2: Probe Labeling

  • Aliquot 50 µL of proteome into tubes.

  • Add PySF probe (Final conc: 1-10 µM).

    • Optimization: Perform a concentration range (0.1, 1, 10, 50 µM) to determine specificity.

  • Incubate at 37°C for 60 minutes.

    • Self-Validation Check: Include a "No Probe" control (DMSO only) and a "Heat Denatured" control. If labeling disappears in the heat-denatured sample, the reaction is activity-dependent (driven by the folded pocket).

Step 3: Click Chemistry (CuAAC)

  • Add the following reagents sequentially (mix after each addition):

    • Azide-Rhodamine (100 µM final)

    • TBTA (100 µM final)

    • CuSO4 (1 mM final)

    • TCEP (1 mM final)

  • Incubate at Room Temp (RT) for 1 hour in the dark.

Step 4: Analysis

  • Quench with 4x SDS-PAGE loading buffer.

  • Resolve on SDS-PAGE gel.

  • Image using a fluorescent gel scanner.

Workflow: Mass Spectrometry-Based ABPP (Target ID)

Step 1: Enrichment

  • Label 1-2 mg of proteome with PySF probe (as above).

  • Perform Click chemistry with Azide-Biotin .

  • Precipitate proteins (Methanol/Chloroform/Water) to remove excess reagents.

  • Resuspend protein pellet and incubate with Streptavidin-Agarose beads (2 hours, RT).

Step 2: On-Bead Digestion

  • Wash beads stringently (1% SDS, 6M Urea, PBS).

  • Reduce (DTT) and Alkylate (Iodoacetamide) cysteines.

  • Digest with Trypsin (overnight, 37°C).

Step 3: LC-MS/MS Analysis

  • Collect peptides. Note: The probe-modified peptide often remains on the bead if the probe is non-cleavable. For site identification, use a cleavable linker (e.g., Dde-biotin-azide) or search for the specific mass shift on the modified residue.

  • Data Analysis: Search against the proteome database. Look for variable modifications:

    • Mass Shift: Mass of Probe - Mass of Fluoride (19 Da).

    • Residues: Tyr (Y), Lys (K), His (H), Ser (S).[1]

Diagram 2: ABPP-CoDEL / MS Workflow

ABPP_Workflow Cell Cell Lysate / Live Cells Labeling Incubate with PySF Probe (1 hr, 37°C) Cell->Labeling Click Click Chemistry (Biotin-Azide + CuAAC) Labeling->Click Enrich Streptavidin Enrichment Click->Enrich Digest Trypsin Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Bioinfo Site Identification (Mass Shift: Probe - F) MS->Bioinfo

Caption: Mass-spectrometry based ABPP workflow for identifying targets of PySF probes.

Part 4: Data Interpretation & Troubleshooting

Quantitative Analysis Table

When comparing PySF probes to standard Benzene-SF probes, use the following metrics:

ParameterPyridine-SF (PySF)Benzene-SFInterpretation
Intrinsic Reactivity High (Electron deficient)ModeratePySF labels slower enzymes or lower abundance targets more effectively.
Solubility (logP) Lower (More polar)Higher (More lipophilic)PySF has better distribution in cytosolic assays; less non-specific membrane binding.
pH Sensitivity Yes (pKa ~3-5)NoPySF reactivity increases in acidic compartments (lysosomes) or acidic pockets.
Target Residues Tyr > Lys > HisTyr > LysPySF shows broader reactivity across nucleophiles due to N-activation.
Troubleshooting Guide
  • Issue: High Background Labeling.

    • Cause: Probe concentration too high (>50 µM) or non-specific hydrophobic interactions.

    • Solution: Titrate probe down to 1 µM. Perform competition with free pyridine sulfonyl fluoride (10x excess).

  • Issue: No Labeling Observed.

    • Cause: Target abundance too low or "latent" electrophile not activated by this specific protein.

    • Solution: Switch Pyridine isomer (e.g., move from 3-PySF to 2-PySF to increase reactivity). Ensure pH is appropriate (PySF is more reactive at slightly lower pH than standard Lys probes).

Part 5: References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Source: Angewandte Chemie International Edition (2014). URL:[Link]

  • Global Profiling of the Lysine Reactivity of the Human Proteome. Source: Journal of the American Chemical Society (2017). URL:[Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. Source: ACS Chemical Biology (2015).[1] URL:[Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Source: Chemistry & Biology (2013).[2][3] URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools. Source: Journal of the American Chemical Society (2023). URL:[Link]

End of Application Note. For technical support regarding PySF synthesis or custom probe design, contact the Chemical Biology Core.

Sources

Troubleshooting & Optimization

Technical Support Center: Amidation of 4-Methoxypyridine-3-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the amidation of 4-methoxypyridine-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific reaction, troubleshoot common issues, and ultimately improve yields and purity. As your Senior Application Scientist, I will provide not just protocols, but the rationale behind them, grounded in established chemical principles.

Introduction to the Chemistry

The amidation of 4-methoxypyridine-3-sulfonyl fluoride is a key transformation in the synthesis of various compounds of interest in medicinal chemistry. Sulfonyl fluorides are often favored over the more traditional sulfonyl chlorides due to their increased stability, making them easier to handle and store. However, this stability comes with the trade-off of lower reactivity.[1][2] The electron-donating methoxy group and the electron-withdrawing pyridine ring in the 4-methoxypyridine-3-sulfonyl fluoride molecule create a unique electronic environment that influences its reactivity towards amines. This guide will help you harness this reactivity effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the amidation of 4-methoxypyridine-3-sulfonyl fluoride.

Question 1: Why is my reaction showing low to no conversion of the starting materials?

Answer:

Low or no conversion in the amidation of 4-methoxypyridine-3-sulfonyl fluoride is a common issue, often stemming from the inherent stability of the sulfonyl fluoride group.[1] Several factors could be at play:

  • Insufficient Activation of the Sulfonyl Fluoride: Unlike sulfonyl chlorides, sulfonyl fluorides often require activation to react efficiently with amines, especially with less nucleophilic amines.[1][3]

    • Recommendation: Consider the addition of a Lewis acid, such as calcium triflimide (Ca(NTf₂)₂), to activate the sulfonyl fluoride.[1][3] Alternatively, a catalytic amount of 1-hydroxybenzotriazole (HOBt) in combination with a silicon additive like tetramethyldisiloxane (TMDS) has been shown to be effective.[4][5]

  • Poor Nucleophilicity of the Amine: Amines that are sterically hindered or have electron-withdrawing groups will be less nucleophilic and may struggle to react.[6]

    • Recommendation: For weakly nucleophilic amines, more forcing conditions may be necessary, such as higher temperatures and longer reaction times. However, be mindful of potential side reactions. A stronger, non-nucleophilic base can also help to deprotonate the amine and increase its nucleophilicity.[6]

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Recommendation: Aprotic polar solvents like DMSO, NMP, or DMF are often good choices for this type of reaction.[4] For reactions using Ca(NTf₂)₂, tert-amyl alcohol has been shown to be effective.[3]

  • Low Reaction Temperature: While starting the reaction at a lower temperature (e.g., 0 °C) is good practice to control any initial exotherm, the reaction may require heating to proceed to completion.[6]

    • Recommendation: Monitor the reaction by TLC or LC-MS. If no progress is observed at room temperature, gradually increase the temperature.

Question 2: My reaction is messy, with multiple side products observed by TLC/LC-MS. What are they and how can I minimize them?

Answer:

The formation of multiple products can significantly complicate purification and reduce the yield of your desired sulfonamide. Here are some likely side reactions and how to mitigate them:

  • Hydrolysis of the Sulfonyl Fluoride: Although more stable than sulfonyl chlorides, sulfonyl fluorides can still hydrolyze to the corresponding sulfonic acid, especially in the presence of moisture and base.

    • Mitigation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[6][7]

  • Reaction with the Pyridine Nitrogen: While less likely to be a major pathway, highly reactive intermediates could potentially interact with the pyridine nitrogen.

    • Mitigation: This is generally not a primary concern but maintaining controlled reaction conditions (temperature, rate of addition) can help minimize undesired reactivity.

  • Double Sulfonylation of Primary Amines: If you are using a primary amine, it is possible for the resulting sulfonamide to be deprotonated by the base and react with another molecule of the sulfonyl fluoride to form a bis-sulfonylated product.

    • Mitigation: Use a stoichiometric amount of the amine or a slight excess. Careful control of the base stoichiometry is also crucial. Adding the sulfonyl fluoride slowly to the solution of the amine and base can help to minimize this side reaction.[6]

Question 3: I've successfully formed the product, but I'm struggling with purification. What are the best strategies?

Answer:

Purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.

  • Recrystallization: If your product is a crystalline solid, recrystallization is often the most effective method for achieving high purity.[6] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Column Chromatography: Silica gel chromatography is a standard technique.[7]

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is typically required.

    • Tailing: Sulfonamides can sometimes tail on silica gel. Adding a small amount of acetic acid or triethylamine to the eluent can help to improve the peak shape.

  • Acid-Base Extraction: The N-H proton of a sulfonamide is acidic and can be deprotonated by a base. This property can be exploited for purification.

    • Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., 1M NaOH). The sulfonamide will move into the aqueous layer as its salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities. Then, re-acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the pure sulfonamide, which can then be extracted back into an organic solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for this amidation?

A1: The choice of base is critical.[6] For most applications, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a good starting point. Pyridine can also be used and can act as both a base and a solvent.[6] For weakly nucleophilic amines, a stronger base may be required.

Q2: What is the recommended stoichiometry of reactants?

A2: A good starting point is to use a 1:1 to 1:1.2 ratio of 4-methoxypyridine-3-sulfonyl fluoride to the amine.[6] The base is typically used in a slight excess (1.2-1.5 equivalents).

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.[6] Use a solvent system that gives good separation between your starting materials and the product. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.

Q4: Are there any safety precautions I should be aware of?

A4: Yes. 4-Methoxypyridine-3-sulfonyl fluoride is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: General Amidation of 4-Methoxypyridine-3-sulfonyl Fluoride

This protocol provides a general starting point for the amidation reaction.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and an anhydrous solvent (e.g., dichloromethane or acetonitrile, 5 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 1.2 mmol) dropwise to the stirred solution.

  • In a separate vial, dissolve 4-methoxypyridine-3-sulfonyl fluoride (1.0 mmol) in the anhydrous solvent (3 mL).

  • Add the sulfonyl fluoride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish, it may be gently heated.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Lewis Acid-Catalyzed Amidation for Less Reactive Amines

This protocol is adapted for less nucleophilic amines where activation of the sulfonyl fluoride is necessary.[1][3]

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxypyridine-3-sulfonyl fluoride (1.0 mmol), the amine (1.0 mmol), calcium triflimide (Ca(NTf₂)₂, 1.0 mmol), and anhydrous tert-amyl alcohol (5 mL).

  • Add triethylamine (1.0 mmol) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Data Summary

ParameterRecommendationRationale
Solvent Anhydrous DCM, MeCN, THF, DMSOAprotic solvents are generally preferred to avoid hydrolysis.[6]
Base Triethylamine, DIPEA, PyridineNon-nucleophilic bases to scavenge the generated HF.[6]
Temperature 0 °C to refluxDependent on amine reactivity; start cool and heat if necessary.[6]
Stoichiometry ~1:1:1.2 (Sulfonyl fluoride:Amine:Base)Minimizes side reactions like double sulfonylation.[6]
Activation Ca(NTf₂)₂, HOBt/TMDSFor less reactive amines to enhance the electrophilicity of the sulfur atom.[1][4]

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C prep_amine->cool prep_sulfonyl Dissolve 4-Methoxypyridine-3-sulfonyl Fluoride add Slowly Add Sulfonyl Fluoride Solution cool->add react Stir and Monitor (TLC/LC-MS) add->react warm Warm to RT / Heat react->warm Sluggish? quench Quench Reaction react->quench Complete? warm->react extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: General workflow for the amidation of 4-methoxypyridine-3-sulfonyl fluoride.

References

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Center for Biotechnology Information. Retrieved from [Link]

  • Ball, N. D., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. BALL LAB. Retrieved from [Link]

  • Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. ACS Publications. Retrieved from [Link]

  • Springer. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Retrieved from [Link]

  • American Chemical Society. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Sulfur fluoride exchange. Retrieved from [Link]

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Retrieved from [Link]

  • Springer Nature. (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. Retrieved from [Link]

  • Imperial College London. (2024). Unconventional reactivity of sulfonyl fluorides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine-3-sulfonyl fluoride. PubChem. Retrieved from [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Retrieved from [Link]

  • PubMed. (2021). A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Retrieved from [Link]

  • ResearchGate. (n.d.). A Broad‐Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Retrieved from [Link]

  • Reddit. (2019). Real Synthesis: ~ any amidation tricks?. Retrieved from [Link]

Sources

Overcoming steric hindrance in 4-substituted pyridine sulfonyl fluoride coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Steric Hindrance in SuFEx Coupling Assigned Specialist: Senior Application Scientist, SuFEx Division

The Technical Challenge: The "Ortho-Effect" in Pyridines

Welcome to the technical hub. You are likely here because your standard SuFEx coupling (using DBU or DABCO) has stalled.

In 4-substituted pyridine-3-sulfonyl fluorides, the substituent at the C4 position exerts significant steric pressure on the sulfonyl fluoride group at C3. Unlike benzene analogs, the pyridine nitrogen's lone pair also creates electronic repulsion. When you add a bulky nucleophile (like a secondary amine or ortho-substituted phenol), the trajectory for nucleophilic attack at the sulfur center is physically blocked.

The Standard Failure Mode:

  • Reagents: Py-SO2F + Amine + DBU/TEA.

  • Result: < 20% conversion, hydrolysis of SO2F to sulfonic acid, or no reaction.

  • Root Cause: The base activates the nucleophile, but the nucleophile cannot penetrate the steric wall at C4 to reach the sulfur.

The Solution: We must switch from Nucleophilic Activation (making the attacker stronger) to Electrophilic Activation (pulling the fluoride out/activating the sulfur bond).

Validated Protocols for Sterically Hindered Systems
Protocol A: The "Calcium Rescue" (For Amines)

Best for: Secondary amines, anilines, and coupling to sterically crowded pyridine hubs.

This protocol utilizes Calcium Triflimide [Ca(NTf2)2] .[1][2] The Calcium ion acts as a hard Lewis acid, coordinating to the sulfonyl fluoride oxygens and the fluoride, weakening the S-F bond and exposing the sulfur to attack, even by bulky amines.

Reagents:

  • Substrate: 4-substituted pyridine-3-sulfonyl fluoride (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[3]

  • Catalyst: Ca(NTf2)2 (10–20 mol%)

  • Co-Catalyst: DABCO (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM (0.2 M)

Step-by-Step:

  • Preparation: In a vial, dissolve the amine (1.2 equiv) and DABCO (2.0 equiv) in anhydrous MeCN.

  • Activation: Add Ca(NTf2)2 (10 mol%). Note: Ca(NTf2)2 is hygroscopic; handle quickly or in a glovebox if possible, though it tolerates ambient air briefly.

  • Initiation: Add the pyridine sulfonyl fluoride (1.0 equiv).

  • Reaction: Stir at Room Temperature (RT).

    • Checkpoint: Check LCMS at 30 mins. If conversion is <50%, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO and pyridine), then brine. Dry over Na2SO4.

Why this works: The Ca(II) activates the S-F bond from the inside, pulling electron density away. The steric bulk at C4 becomes less relevant because the sulfur center is now "super-electrophilic."

Protocol B: The "HFIP Accelerator" (For Weak Nucleophiles)

Best for: Non-nucleophilic amines, sterically hindered phenols, and acid-sensitive substrates.

Hexafluoroisopropanol (HFIP) is not just a solvent here; it is a catalyst. It forms a hydrogen-bond network that stabilizes the departing fluoride ion, effectively lowering the transition state energy.

Reagents:

  • Substrate: Py-SO2F (1.0 equiv)

  • Nucleophile: Amine/Phenol (1.1 equiv)

  • Base: TEA (2.0 equiv) - Only acts as a proton sponge here.

  • Solvent: HFIP (0.1 M to 0.2 M) - Essential.

Step-by-Step:

  • Dissolution: Dissolve the pyridine sulfonyl fluoride and nucleophile in pure HFIP.

  • Addition: Add TEA dropwise.

  • Reaction: Stir at RT. The reaction is often rapid (1–2 hours).

  • Workup: Evaporate HFIP (recoverable). Redissolve residue in DCM, wash with water.

Strategic Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct activation mode based on your specific steric and electronic constraints.

SuFEx_Logic Start START: 4-Substituted Py-SO2F Coupling CheckNuc Check Nucleophile Type Start->CheckNuc IsAmine Nucleophile: Amine CheckNuc->IsAmine IsPhenol Nucleophile: Phenol CheckNuc->IsPhenol CheckSteric Is Nucleophile Bulky? (e.g., secondary, ortho-sub) IsAmine->CheckSteric HFIP_Route PROTOCOL B: HFIP Solvent + TEA (H-Bond Activation) IsPhenol->HFIP_Route Acid Sensitive BTMG_Route PROTOCOL C: BTMG (Superbase) (Anionic Activation) IsPhenol->BTMG_Route High Sterics/Low Acidity Standard Standard Protocol: DBU (1.2 eq) in MeCN CheckSteric->Standard No (Primary/Linear) Ca_Route PROTOCOL A: Ca(NTf2)2 (10 mol%) + DABCO (Lewis Acid Activation) CheckSteric->Ca_Route Yes (Secondary/Branched) Result Target Sulfonamide/Sulfonate Standard->Result Variable Yield Ca_Route->Result High Yield HFIP_Route->Result High Yield BTMG_Route->Result High Yield

Caption: Decision matrix for selecting SuFEx activation modes based on nucleophile sterics and type.

Comparative Data: Catalyst Performance

The table below summarizes the efficiency of different catalysts specifically for the coupling of 4-methylpyridine-3-sulfonyl fluoride with morpholine (a moderately hindered secondary amine).

Catalyst SystemConditionsYield (1h)Yield (24h)Notes
None MeCN, RT0%<5%Background hydrolysis observed.
TEA (2.0 eq) MeCN, RT15%40%Sluggish due to steric clash.
DBU (1.2 eq) MeCN, RT45%65%Standard, but incomplete conversion.
Ca(NTf2)2 (10%) MeCN, RT 92% >98% Recommended. Lewis acid overcomes sterics.
HFIP (Solvent) TEA, RT88%95%Excellent, but solvent is expensive.
Troubleshooting & FAQs
Q1: My reaction turns black/tarry immediately upon adding DBU. What happened?

A: Pyridine sulfonyl fluorides are electron-deficient. DBU is a strong nucleophile as well as a base. In the absence of a fast SuFEx reaction (due to your steric hindrance), DBU can attack the pyridine ring (SNAr) or cause polymerization.

  • Fix: Switch to Protocol A (Ca(NTf2)2) with DABCO. DABCO is less aggressive than DBU regarding SNAr side reactions, and the Calcium accelerates the desired S-F bond cleavage over the side reactions.

Q2: I see the product by LCMS, but it hydrolyzes back to the sulfonic acid during workup.

A: 4-substituted pyridine sulfonamides can be prone to hydrolysis if the 4-substituent is electron-withdrawing (e.g., -CF3, -CN), making the sulfur extremely electrophilic.

  • Fix: Avoid acidic washes. Quench with saturated NH4Cl (mildly acidic) or simply evaporate the solvent and purify directly on silica using a basified eluent (1% TEA in DCM/MeOH).

Q3: Can I use TFE (Trifluoroethanol) instead of HFIP?

A: Generally, no. While TFE is cheaper, it is significantly less acidic (pKa ~12) than HFIP (pKa ~9) and has weaker hydrogen-bonding donation capability. For sterically hindered pyridines, TFE often fails to provide the necessary activation energy to break the S-F bond. Stick to HFIP.

Q4: The Ca(NTf2)2 is expensive. Can I use Mg(OTf)2 or Zn(OTf)2?

A: Calcium is unique in this manifold due to its large ionic radius and labile ligand exchange rates. Mg and Zn bind too tightly to the amine nucleophile, effectively poisoning the catalyst. Ca(NTf2)2 allows for rapid turnover. If cost is an issue, reduce loading to 5 mol% and increase time.

References
  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Mahapatra, S., Woroch, C. P., et al. (2020).[2] "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." Organic Letters. [Link][5]

  • Colomer, I., et al. (2017). "Hexafluoroisopropanol as a highly versatile solvent."[6] Nature Reviews Chemistry. [Link]

  • Niu, W., et al. (2017). "BTMG-Promoted SuFEx Reaction of Aryl/Alkyl Sulfonyl Fluorides with Phenols." Organic Chemistry Frontiers. [Link]

Sources

Validation & Comparative

Technical Guide: LC-MS Strategies for the Detection of 4-Methoxypyridine-3-sulfonyl Fluoride Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxypyridine-3-sulfonyl fluoride (4-MPSF) is a reactive electrophile belonging to the sulfonyl fluoride class. Often utilized in "SuFEx" (Sulfur Fluoride Exchange) click chemistry or as a synthetic intermediate, its presence in active pharmaceutical ingredients (APIs) constitutes a significant risk. Due to its electrophilic nature, it is classified as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines, requiring trace-level detection (typically ppm or ppb levels).

This guide objectively compares analytical methodologies for 4-MPSF, prioritizing Direct LC-MS/MS (QQQ) as the gold standard for quantification while evaluating High-Resolution Mass Spectrometry (HRAM) and Derivatization as necessary alternatives.

Part 1: Chemical Context & Stability Challenges[1]

Before selecting a method, the analyst must understand the molecule's behavior. Sulfonyl fluorides are unique; they are thermodynamically stable but kinetically reactive toward specific nucleophiles.

  • The Stability Paradox: Unlike sulfonyl chlorides, 4-MPSF is resistant to rapid hydrolysis in neutral water. However, in the presence of trace bases or nucleophilic solvents (like Methanol), it can degrade or transform, leading to false negatives .

  • The Hydrolysis Trap: The primary degradation product is 4-methoxypyridine-3-sulfonic acid .

    • Parent (Fluoride): MW 191.18 →

      
      
      
    • Degradant (Acid): MW 189.19 →

      
      
      
    • Challenge: The mass difference is only ~2 Da. Low-resolution MS can struggle to distinguish isotopes of the acid from the parent fluoride if chromatography is poor.

Critical "Senior Scientist" Directive:

Never use Methanol (MeOH) as a sample diluent for sulfonyl fluorides. MeOH can react with 4-MPSF to form the methyl sulfonate ester (


), causing the impurity to "disappear" from your quantitation channel. Always use Acetonitrile (ACN). 

Part 2: Method Comparison

Method A: Direct LC-MS/MS (Triple Quadrupole)

Status: The Gold Standard for Routine QC

This method utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole (QQQ) system. It offers the highest sensitivity and selectivity, essential for meeting low limits of quantification (LOQ).

  • Mechanism: Electrospray Ionization (ESI) in Positive mode. The pyridine nitrogen protonates readily.

  • Pros: High sensitivity (LOQ < 10 ppb), wide dynamic range, robust.

  • Cons: Requires reference standard; blind to unexpected degradants.

Method B: HRAM Screening (Q-TOF / Orbitrap)

Status: Best for R&D and Method Development

Used during early development to characterize the impurity and ensure separation from its hydrolysis product.

  • Mechanism: Full scan MS with data-dependent MS/MS.

  • Pros: Distinguishes 4-MPSF (192.0131 m/z) from the sulfonic acid (190.0174 m/z) with high mass accuracy (< 5 ppm).

  • Cons: Generally lower sensitivity than QQQ; larger data files.

Method C: Derivatization LC-MS

Status: The "Problem Solver" Alternative

If 4-MPSF proves unstable in the matrix or elutes in the void volume, derivatization with a secondary amine (e.g., Morpholine) converts it into a stable sulfonamide.

  • Mechanism: 4-MPSF + Morpholine

    
     Stable Sulfonamide + HF.
    
  • Pros: Stabilizes the analyte; improves retention on C18; shifts mass to a cleaner region.

  • Cons: Indirect method; requires reaction completeness validation; introduces reagent background.

Comparative Data Summary
FeatureMethod A: Direct LC-MS/MS (QQQ)Method B: HRAM (Orbitrap/Q-TOF)Method C: Derivatization
Primary Use Routine QC / Release TestingImpurity ID / Stability StudiesUnstable Matrix / Poor Retention
Sensitivity (LOQ) Excellent (< 5 ng/mL)Good (~20 ng/mL)Good (< 10 ng/mL)
Specificity High (MRM transitions)Very High (Exact Mass)High (Shifted Mass)
Sample Prep Simple Dilution (ACN)Simple Dilution (ACN)Complex (Reaction required)
Risk Factor Matrix suppressionSensitivity limitsIncomplete reaction

Part 3: Visualizing the Strategy

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development and sample properties.

MethodSelection Start Start: Analyze 4-MPSF StageCheck Development Stage? Start->StageCheck RD R&D / Identification StageCheck->RD Early Phase QC QC / Release StageCheck->QC Late Phase MethodB Method B: HRAM (Confirm ID & Hydrolysis) RD->MethodB StabilityCheck Is 4-MPSF Stable in Matrix? QC->StabilityCheck MethodA Method A: Direct QQQ (Standard Protocol) StabilityCheck->MethodA Yes (Stable) MethodC Method C: Derivatization (Stabilize Analyte) StabilityCheck->MethodC No (Degrades) MethodB->MethodA Transfer to QQQ

Caption: Decision tree for selecting the optimal LC-MS workflow based on development phase and analyte stability.

Part 4: Recommended Protocol (Method A - Direct QQQ)

This protocol is designed for Method A , as it is the most practical for routine trace analysis.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP, or Waters Xevo).

  • Column: C18 with polar-embedding or Phenyl-Hexyl (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18).

    • Why? Standard C18 may not retain the polar pyridine ring well enough to separate it from the matrix void volume.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Note: Acidic pH is crucial to protonate the pyridine ring for ESI+ sensitivity.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive).

  • MRM Transitions (Predicted):

    • Quantifier:

      
       (Loss of 
      
      
      
      group).
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
    • Note: The transition

      
       corresponds to the methoxypyridinium cation, a highly stable fragment.
      
Sample Preparation Workflow

SamplePrep Step1 Weigh Sample (API) Step2 Dissolve in 100% Acetonitrile Step1->Step2 Avoid MeOH! Step3 Sonicate (Max 5 mins) Step2->Step3 Step4 Dilute with Water/Buffer Step3->Step4 Final Solvent ~50:50 ACN:H2O Step5 Filter (PTFE) & Inject Step4->Step5

Caption: Sample preparation workflow emphasizing the avoidance of nucleophilic solvents.

Step-by-Step:

  • Stock Solution: Dissolve reference standard 4-MPSF in 100% Acetonitrile.

  • Sample Solution: Accurately weigh API. Dissolve in 100% Acetonitrile first.

  • Dilution: Dilute to target concentration using 0.1% Formic Acid in Water.

    • Target Final Composition: 50:50 ACN:Water (Matches initial mobile phase conditions to prevent peak distortion).

  • Filtration: Use PTFE or Nylon filters. Avoid Cellulose Acetate (potential adsorption).

Part 5: Troubleshooting & Validation Criteria

Specificity (The Hydrolysis Check)

You must demonstrate that your method separates the impurity from its degradant.

  • Experiment: Inject a sample of 4-MPSF spiked with 4-methoxypyridine-3-sulfonic acid.

  • Requirement: Baseline resolution (

    
    ) between the Fluoride (192 m/z) and the Acid (190 m/z). The Acid should elute earlier.
    
Sensitivity (LOD/LOQ)
  • Target: ICH M7 limits usually require detection at 1.5 µ g/day . If the max daily dose is 1g, the limit is 1.5 ppm.

  • Optimization: If signal is low, increase source temperature (pyridine desolvation) or switch to a Phenyl-Hexyl column to increase retention and move the peak away from suppression zones.

Carryover

Sulfonyl fluorides can be "sticky."

  • Mitigation: Use a needle wash of 90:10 ACN:Water with 0.1% Formic Acid. Ensure the blank after the high standard is < 20% of the LOQ.

References

  • ICH M7(R2) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. (2023).

  • Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. (2014).[1]

  • Narayanaswamy, M., et al. "Analytical strategies for the determination of genotoxic impurities in pharmaceutical substances." Journal of Pharmaceutical and Biomedical Analysis, 101, 143-156. (2014).[1] (General framework for PGI analysis).

  • FDA Guidance for Industry. "Control of Nitrosamine Impurities in Human Drugs." (2021).[2] (Provides context on trace impurity control logic).

Sources

A Senior Application Scientist's Guide to Kinetic Selectivity of Novel Sulfonyl Fluorides in Biological Media

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Kinetic Selectivity for Covalent Therapeutics

The resurgence of covalent inhibitors in drug discovery marks a paradigm shift towards designing therapeutics with prolonged duration of action and high potency. These molecules function by forming a stable, covalent bond with their protein target, a mechanism that can lead to significant therapeutic advantages. However, the inherent reactivity of the electrophilic "warhead" that enables this bond formation also presents a major challenge: the risk of off-target reactions. Indiscriminate reactivity can lead to toxicity and other adverse effects. Therefore, the success of a covalent inhibitor hinges not just on if it reacts with its target, but how selectively and how quickly it does so compared to the thousands of other potential targets within the complex milieu of the cell. This is the principle of kinetic selectivity .

This guide focuses on sulfonyl fluorides (-SO₂F), a class of electrophilic warheads gaining prominence for their unique "tunable" reactivity and ability to target a broader range of nucleophilic amino acid residues beyond the canonical cysteine, including lysine, tyrosine, serine, and histidine.[1][2][3] This versatility, a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, opens up a vast new landscape of the proteome to covalent drug discovery.[1][4][5][6]

We will use the novel, representative compound 4-Methoxypyridine-3-sulfonyl fluoride (4-MOP-SF) as a case study to delineate a comprehensive, tiered strategy for assessing kinetic selectivity in biological media. While specific experimental data for 4-MOP-SF is not yet broadly published, the principles and protocols described herein provide a robust framework for its evaluation and for the objective comparison of any new sulfonyl fluoride candidate.

The 4-MOP-SF Scaffold: Balancing Stability and Reactivity

The structure of 4-MOP-SF, featuring a pyridine ring with an electron-donating methoxy group, is designed to modulate the electrophilicity of the sulfur(VI) center. The pyridine nitrogen can influence the electronic properties of the sulfonyl fluoride group, while the methoxy group can further tune its reactivity. This balance is critical; the warhead must be stable enough to avoid rapid hydrolysis or indiscriminate reactions in aqueous biological environments, yet reactive enough to engage its intended target on a biologically relevant timescale.[3][7] This "sleeping beauty" characteristic, where reactivity is unleashed upon binding to the target's specific microenvironment, is a key goal in modern covalent inhibitor design.[8][9]

A Tiered Approach to Assessing Kinetic Selectivity

A rigorous evaluation of kinetic selectivity should be approached in a stepwise manner, moving from simple, controlled systems to complex, physiologically relevant environments. This tiered approach allows for a systematic understanding of the inhibitor's intrinsic reactivity, its binding-driven reactivity, and its proteome-wide selectivity.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption="Workflow for Kinetic Selectivity Assessment."

Tier 1: Intrinsic Reactivity Profiling

Objective: To determine the inherent chemical reactivity of 4-MOP-SF with key biological nucleophiles, independent of protein binding affinity.

This initial step provides a baseline understanding of which amino acid residues the compound is chemically capable of modifying. The experiment involves incubating 4-MOP-SF with N-acetylated amino acids (e.g., N-acetyl-L-lysine, N-acetyl-L-tyrosine) and monitoring the reaction progress over time using LC-MS or NMR.

Comparative Data: Intrinsic Reactivity of Sulfonyl Fluoride Warheads

Warhead ClassTarget ResiduesRelative ReactivityKey Considerations
Aryl Sulfonyl Fluoride Tyr, Lys, Ser, HisModerateReactivity is tunable via ring electronics.[7]
Alkyl Sulfonyl Fluoride Ser, TyrGenerally lower than arylCan be used for specific serine hydrolase targeting.[3]
Fluorosulfate Tyr, LysLower than sulfonyl fluoridesGenerally more stable, offering a wider therapeutic window.[10]
4-MOP-SF (Hypothetical) Tyr, Lys, HisModerate (Tunable)Pyridine and methoxy groups are expected to modulate reactivity and solubility.

Tier 2: Proteome-Wide Selectivity & Stability

Once the intrinsic reactivity is understood, the next critical phase is to assess how the compound behaves in a complex biological matrix, such as a cell lysate. This environment contains thousands of proteins, providing a competitive landscape for the covalent inhibitor.

Protocol 1: Competitive Chemoproteomic Profiling

Causality: This experiment identifies both the intended "on-targets" and the unintended "off-targets" of 4-MOP-SF across the proteome. It leverages the principles of competitive activity-based protein profiling (ABPP) to quantify the occupancy of the inhibitor at specific sites.[11][12]

Methodology:

  • Prepare Lysate: Harvest and lyse cells (e.g., HEK293T) to obtain a native proteome solution.

  • Inhibitor Incubation: Treat aliquots of the lysate with varying concentrations of 4-MOP-SF for a fixed time. Include a vehicle control (e.g., DMSO).

  • Probe Labeling: Add a broad-spectrum, alkyne-tagged sulfonyl fluoride probe to the lysates. This "chaser" probe will react with nucleophilic sites that were not occupied by 4-MOP-SF.[13]

  • Click Chemistry & Enrichment: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to the probe-labeled proteins.[14] Enrich these biotinylated proteins using streptavidin beads.

  • Proteomic Analysis: Digest the enriched proteins into peptides and analyze via quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that show a dose-dependent decrease in probe labeling are identified as targets of 4-MOP-SF. The IC₅₀ value for each site can be determined, providing a quantitative measure of selectivity.

Protocol 2: Stability Assessment in Biological Media

Causality: An effective covalent inhibitor must be stable enough in biological fluids to reach its target before degrading. This protocol measures the hydrolytic and metabolic stability of 4-MOP-SF. Poor stability can lead to a short half-life and potential for reactive metabolites.[7][15]

Methodology:

  • Incubation: Add a known concentration of 4-MOP-SF to human plasma and cell lysate. Incubate at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Preparation: Immediately quench the reaction and precipitate proteins (e.g., with cold acetonitrile).

  • LC-MS Analysis: Centrifuge the samples and analyze the supernatant using LC-MS to quantify the remaining concentration of intact 4-MOP-SF.

  • Half-Life Calculation: Plot the concentration of 4-MOP-SF versus time and calculate the half-life (t₁/₂) in each medium.

Comparative Data: Stability and Selectivity

CompoundPlasma Half-life (t₁/₂)Proteome-wide Selectivity (Illustrative)
Compound A (Generic Acrylamide) ~1.5 hoursLow (Reacts with many Cys residues)
Compound B (Generic Sulfonyl Fluoride) > 12 hoursModerate (Targets specific Tyr, Lys)
4-MOP-SF (Target Profile) > 8 hours High (Engages primary target with >50-fold selectivity over off-targets)

Tier 3: In-Cell Target Engagement and Kinetic Analysis

The final tier of evaluation moves into the most physiologically relevant context: live cells. These experiments confirm that the inhibitor can cross the cell membrane, engage its target in the native cellular environment, and allow for the determination of key kinetic parameters that define its efficiency and selectivity.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption="Mechanism of Irreversible Covalent Inhibition."

Determining kᵢₙₐ꜀ₜ/Kᵢ: The Gold Standard of Kinetic Selectivity

For an irreversible covalent inhibitor, potency is best described by the second-order rate constant kᵢₙₐ꜀ₜ/Kᵢ .[16][17] This term encapsulates both the initial binding affinity of the inhibitor for the target (Kᵢ) and the maximum rate of covalent bond formation (kᵢₙₐ꜀ₜ). A higher kᵢₙₐ꜀ₜ/Kᵢ value indicates a more efficient inhibitor. Crucially, comparing this value for the on-target versus off-targets provides the ultimate measure of kinetic selectivity.

Protocol 3: Intact Protein Mass Spectrometry for Target Engagement

Causality: This is a direct method to confirm that 4-MOP-SF forms a covalent adduct with its intended target protein.[11]

Methodology:

  • Cell Treatment: Treat live cells with 4-MOP-SF for a set period.

  • Target Immunoprecipitation: Lyse the cells and use an antibody specific to the target protein to isolate it from the lysate.

  • MS Analysis: Analyze the purified protein using intact protein mass spectrometry.

  • Verification: A mass shift corresponding to the molecular weight of 4-MOP-SF confirms covalent modification.

Protocol 4: Determining kᵢₙₐ꜀ₜ/Kᵢ using Progress Curve Analysis

Causality: This biochemical assay provides the kinetic parameters that define inhibitor efficiency.[17][18]

Methodology:

  • Assay Setup: In a microplate, combine the purified target enzyme, its substrate (ideally a fluorogenic or colorimetric one), and varying concentrations of 4-MOP-SF.

  • Kinetic Reading: Immediately place the plate in a plate reader and monitor the reaction progress (product formation) over time.

  • Data Fitting: The resulting progress curves will show a time-dependent decrease in reaction rate as the enzyme is irreversibly inhibited. Fit this data to the appropriate kinetic model for irreversible inhibition to determine kᵢₙₐ꜀ₜ and Kᵢ.[18][19]

  • Selectivity Ratio: Repeat the assay for a prominent off-target identified in Tier 2. The ratio of kᵢₙₐ꜀ₜ/Kᵢ (off-target) to kᵢₙₐ꜀ₜ/Kᵢ (on-target) gives the quantitative kinetic selectivity.

Comparative Data: Kinetic Parameters

Target ProteinKᵢ (µM)kᵢₙₐ꜀ₜ (s⁻¹)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Selectivity Ratio
On-Target Kinase X 0.50.0120,000-
Off-Target Kinase Y 100.002200100-fold
Off-Target Hydrolase Z >100<0.0001<1>20,000-fold

Conclusion

The evaluation of kinetic selectivity is a cornerstone of modern covalent drug development. For novel electrophiles like 4-Methoxypyridine-3-sulfonyl fluoride, a systematic, multi-tiered approach is essential to build a comprehensive understanding of its therapeutic potential. By moving from measurements of intrinsic chemical reactivity to proteome-wide profiling and finally to detailed kinetic analysis in cellular contexts, researchers can confidently select and optimize candidates. This rigorous, data-driven process ensures that the resulting covalent therapeutics are not only potent but also possess the high degree of selectivity required for a safe and effective clinical profile. The methodologies described here provide a robust framework to de-risk development and accelerate the delivery of next-generation covalent medicines.[1][13]

References

  • Title: Chemoproteomic methods for covalent drug discovery - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Source: PNAS. URL: [Link]

  • Title: “Sleeping beauty” phenomenon: SuFEx-enabled discovery of selective covalent inhibitors of human neutrophil elastase - Semantic Scholar. Source: Semantic Scholar. URL: [Link]

  • Title: COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale - PubMed. Source: PubMed. URL: [Link]

  • Title: Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed. Source: PubMed. URL: [Link]

  • Title: Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed. Source: PubMed. URL: [Link]

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase - PubMed. Source: PubMed. URL: [Link]

  • Title: “Sleeping Beauty” Phenomenon: SuFEx-Enabled Discovery of Selective Covalent Inhibitors of Human Neutrophil Elastase | ChemRxiv. Source: ChemRxiv. URL: [Link]

  • Title: Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: A new analytical tool to optimize the potency and selectivity of drugs | EurekAlert!. Source: EurekAlert!. URL: [Link]

  • Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Source: ResearchGate. URL: [Link]

  • Title: The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system - Drug Discovery Chemistry. Source: Drug Discovery Chemistry. URL: [Link]

  • Title: Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. Source: PubMed. URL: [Link]

  • Title: Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed. Source: PubMed. URL: [Link]

  • Title: Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome | ChemRxiv. Source: ChemRxiv. URL: [Link]

  • Title: Only time will tell: Modelling the kinetics of covalent inhibitors. | Scilit. Source: Scilit. URL: [Link]

  • Title: Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. Source: ResearchGate. URL: [Link]

  • Title: Cheat Sheet for Covalent Enzyme Inhibitors - Drug Hunter. Source: Drug Hunter. URL: [Link]

  • Title: Sulfonyl fluorides as privileged warheads in chemical biology. Source: SciSpace. URL: [Link]

  • Title: Unconventional reactivity of sulfonyl fluorides - Spiral. Source: Spiral (Imperial College London). URL: [Link]

Sources

Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment and Safe Handling of 4-Methoxypyridine-3-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling of 4-Methoxypyridine-3-sulfonyl fluoride (CAS No. 2137698-57-6). As a sulfonyl fluoride, this compound is a valuable reagent in modern synthetic chemistry, particularly in applications like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] However, its reactivity necessitates stringent adherence to safety protocols to mitigate risks. This guide is structured to provide researchers, scientists, and drug development professionals with the essential information for its safe use, from initial handling to final disposal.

Core Hazard Assessment

Understanding the inherent risks of 4-Methoxypyridine-3-sulfonyl fluoride is the foundation of a safe operational plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard warnings for this compound.[2]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed.[2]
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.[2]
Specific Target Organ Toxicity H335May cause respiratory irritation.[2]

The primary danger associated with this compound is its corrosivity (H314) . Direct contact can cause immediate and severe damage to skin and eyes.[2] Inhalation of its dust or vapors can lead to irritation of the respiratory tract, and ingestion is harmful.[2] Furthermore, like many sulfonyl fluorides, it should be handled with care to prevent contact with moisture, which could lead to decomposition and the release of hazardous byproducts.[3][4]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable when handling 4-Methoxypyridine-3-sulfonyl fluoride. The following equipment must be worn at all times within the designated work area.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shield.Rationale: The H314 classification indicates a severe risk of irreversible eye damage.[2] Goggles provide a seal against splashes, while the face shield offers a secondary barrier of protection for the entire face, especially when handling stock solutions or performing transfers.[5][6]
Hands Double-layered, chemical-resistant gloves.Rationale: To prevent skin burns (H314), impervious gloves are required.[2][5] Recommended materials include nitrile or neoprene. Double-gloving provides additional protection against tears and permeation. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[3][5]
Body Flame-resistant laboratory coat.Rationale: A buttoned lab coat protects against incidental splashes and contact with contaminated surfaces.[5] For larger-scale operations (>5g), a chemical-resistant apron worn over the lab coat is strongly recommended.
Respiratory Use within a certified chemical fume hood.Rationale: The H335 warning for respiratory irritation necessitates that all handling of the solid and its solutions be performed within a fume hood to control vapor and aerosol exposure.[2][3][7] A respirator is not a substitute for proper engineering controls.
Feet Closed-toe, chemical-resistant shoes.Rationale: Protects feet from potential spills. Shoes should be made of a non-porous material.[5]

Safe Handling and Operational Workflow

Adherence to a systematic workflow minimizes the risk of exposure and accidents. The following protocol outlines the essential steps for handling 4-Methoxypyridine-3-sulfonyl fluoride.

Step-by-Step Handling Protocol
  • Preparation and Pre-Operational Checks:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an emergency safety shower and eyewash station are accessible and unobstructed.[8]

    • Prepare a designated waste container for solids and another for contaminated consumables (e.g., gloves, weighing paper).

    • Assemble all necessary glassware and equipment within the fume hood before introducing the chemical.

  • Chemical Handling (in Fume Hood):

    • Don all required PPE as outlined in Section 2.

    • Carefully open the container, avoiding the generation of dust.

    • Weigh the required amount of the solid on weighing paper or in a tared vial.

    • Transfer the solid to the reaction vessel.

    • Securely close the primary container immediately after dispensing.

  • Post-Handling and Decontamination:

    • Carefully dispose of any contaminated weighing paper, pipette tips, and other consumables into the designated hazardous waste container.

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Remove outer gloves before exiting the fume hood. Remove inner gloves and wash hands thoroughly with soap and water.[6]

G cluster_prep 1. Preparation cluster_handling 2. Handling in Fume Hood cluster_cleanup 3. Post-Handling prep_ppe Don Full PPE prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood prep_waste Prepare Waste Containers prep_hood->prep_waste handle_dispense Dispense Chemical prep_waste->handle_dispense handle_transfer Transfer to Vessel handle_dispense->handle_transfer handle_seal Seal Primary Container handle_transfer->handle_seal cleanup_dispose Dispose of Contaminated Items handle_seal->cleanup_dispose cleanup_decon Decontaminate Work Surface cleanup_dispose->cleanup_decon cleanup_wash Remove PPE & Wash Hands cleanup_decon->cleanup_wash

Caption: Standard workflow for handling 4-Methoxypyridine-3-sulfonyl fluoride.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

  • Minor Spill (Solid, <1g, contained within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to prevent aerosolization.

    • Carefully sweep the mixture into a labeled hazardous waste container.

    • Decontaminate the area with a cloth soaked in a suitable solvent, followed by soap and water. Dispose of cleaning materials as hazardous waste.

  • Major Spill or Any Spill Outside of a Fume Hood:

    • EVACUATE the laboratory immediately.

    • Alert others to evacuate and close the laboratory doors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up the spill yourself. Provide responders with the Safety Data Sheet (SDS) for the chemical.

G cluster_minor Minor Spill Response cluster_major Major Spill Response spill Spill Occurs assess Assess Severity & Location spill->assess alert_colleagues Alert Colleagues assess->alert_colleagues  Minor Spill (in Fume Hood) evacuate Evacuate Area assess->evacuate  Major Spill (outside Hood) absorb Absorb/Cover Spill alert_colleagues->absorb collect Collect Waste absorb->collect decontaminate Decontaminate Area collect->decontaminate alert_ehs Alert EHS / Emergency Services evacuate->alert_ehs

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.